molecular formula C6H5N3 B1358314 4-Methylpyrimidine-5-carbonitrile CAS No. 1150633-16-1

4-Methylpyrimidine-5-carbonitrile

カタログ番号: B1358314
CAS番号: 1150633-16-1
分子量: 119.12 g/mol
InChIキー: UXXDANNCYCRMDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylpyrimidine-5-carbonitrile (CAS 1150633-16-1) is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol . It is provided as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . As a pyrimidine-based building block, this compound is part of a class of heterocycles that are fundamental to numerous biological processes and are extensively explored in medicinal chemistry to develop new therapeutic agents . Pyrimidine derivatives, in general, serve as versatile starting materials and core scaffolds in organic synthesis, particularly in the preparation of compounds with potential pharmacological activities . Researchers value these structures for their ability to be fine-tuned at various positions on the ring to modulate biological activity . Please handle with appropriate care. This product is classified with the signal word "Danger" and has the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. All sales are final for this specialty research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXDANNCYCRMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595853
Record name 4-Methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150633-16-1
Record name 4-Methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Strategic Evolution of 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 4-Methylpyrimidine-5-carbonitrile.

From Synthetic Intermediate to Privileged Kinase Scaffold

Executive Summary

4-Methylpyrimidine-5-carbonitrile (CAS: 1150633-16-1) represents a critical orthogonal building block in modern heterocyclic chemistry. While often overshadowed by its amino-substituted congeners, this scaffold serves as a linchpin in the "fragment-based" design of tyrosine kinase inhibitors (TKIs) and the synthesis of fused bicyclic systems such as pyrrolo[2,3-d]pyrimidines. This guide deconstructs its historical emergence from classical condensation chemistry to its current status as a precursor for dual PI3K/mTOR inhibitors.

Part 1: Historical Genesis & Discovery Logic[1]

The "discovery" of 4-Methylpyrimidine-5-carbonitrile is not defined by a single serendipitous event but rather by the evolution of pyrimidine ring closure methodologies in the mid-20th century.

1.1 The Pinner-Bredereck Convergence

The synthesis of 5-cyano-pyrimidines historically relied on the Pinner Reaction (1892) to generate amidines, which were then condensed with


-dicarbonyls. However, the specific isolation of the 4-methyl-5-carbonitrile variant emerged as a refinement of the Bredereck Synthesis  (1960s).
  • The Challenge: Early methods using ethyl acetoacetate yielded 5-esters, not nitriles. Converting the ester to a nitrile required multi-step amidation and dehydration.

  • The Breakthrough: The introduction of alkoxymethylene intermediates allowed for the direct incorporation of the nitrile group during ring closure. The reaction of 3-aminocrotononitrile with formamidine (or its equivalents) became the foundational logic for accessing this specific scaffold.

1.2 Structural Significance

The molecule possesses two electrophilic centers of varying reactivity:

  • C-2 Position: High susceptibility to nucleophilic attack (SNAr), allowing for late-stage diversification.

  • C-5 Nitrile: A versatile "handle" for cyclization (e.g., to pyrrolopyrimidines) or reduction to primary amines.

Part 2: Synthetic Protocols & Methodologies[2][3]

The following protocols represent the industry-standard approaches for synthesizing 4-Methylpyrimidine-5-carbonitrile, selected for scalability and atom economy.

2.1 Protocol A: The "Enaminonitrile" Convergent Route

This is the preferred route for high-purity synthesis, avoiding the formation of regioisomers.

Mechanism: Cyclocondensation of an enaminonitrile with a formamidine equivalent.

Reagents:

  • Precursor A: 3-Aminocrotononitrile (3-Amino-2-butenenitrile)

  • Precursor B: Formamidine Acetate (or Triethyl orthoformate + Ammonia)

  • Solvent: Ethanol or DMF

  • Catalyst: Sodium Ethoxide (NaOEt) or Piperidine

Step-by-Step Workflow:

  • Preparation: Charge a reactor with 3-aminocrotononitrile (1.0 eq) and Formamidine Acetate (1.2 eq) in absolute ethanol.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. The amino group of the crotononitrile attacks the electrophilic carbon of the formamidine.

  • Elimination: Ammonia is eliminated, followed by intramolecular cyclization and loss of water/alcohol.

  • Work-up: Cool to 0°C. The product often precipitates. If not, remove solvent in vacuo and recrystallize from isopropyl alcohol.

Yield: Typically 65–75%.

2.2 Protocol B: The "Vilsmeier-Haack" Approach

Used when starting from acetoacetonitrile, utilizing DMF-DMA (Dimethylformamide dimethyl acetal).

  • Activation: React acetoacetonitrile with DMF-DMA to form 2-acetyl-3-(dimethylamino)acrylonitrile .

  • Ring Closure: Treat the intermediate with Ammonium Acetate or Formamidine in refluxing ethanol.

  • Result: This method is highly regioselective for the 4-methyl-5-cyano substitution pattern.

2.3 Quantitative Comparison of Methods
ParameterProtocol A (Enaminonitrile)Protocol B (Vilsmeier-Haack)
Starting Material 3-AminocrotononitrileAcetoacetonitrile
Reagent Cost LowMedium (DMF-DMA is costlier)
Atom Economy HighModerate (Loss of Me2NH)
Scalability Excellent (>1 kg)Good
Primary Impurity Unreacted dimerRegioisomeric pyrimidines
Part 3: Mechanism of Action & Pathway Visualization

The utility of 4-Methylpyrimidine-5-carbonitrile lies in its transformation into inhibitors of the PI3K/AKT/mTOR signaling pathway. The nitrile group is often converted into a heterocycle (e.g., triazole, oxadiazole) or reduced to an amine to form a hinge-binding motif.

3.1 Retrosynthetic Analysis Diagram

The following diagram illustrates the logical disconnection of the molecule into its constituent synthons.

Retrosynthesis Target 4-Methylpyrimidine-5-carbonitrile (Target Scaffold) Inter Intermediate: 2-Acetyl-3-ethoxyacrylonitrile Inter->Target Cyclocondensation (- EtOH, - H2O) SM1 Acetoacetonitrile (C4-C5 Fragment) SM1->Inter Condensation SM2 Triethyl Orthoformate (C2 Fragment) SM2->Inter Ammonia Ammonia / Formamidine (N1-N3 Source) Ammonia->Target Ring Closure

Caption: Retrosynthetic disconnection showing the convergence of C2, C4-C5, and N-donor fragments.

3.2 Downstream Signaling Pathway (PI3K/mTOR)

Derivatives of this scaffold act as dual inhibitors. The diagram below maps the biological cascade they modulate.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Pyrimidine Derivs) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 -> PIP3) PIP2 PIP2 PIP2->PI3K AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1/2 (Downstream Target) AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor 4-Me-Pyrimidine-5-CN Derivative Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Caption: Mechanism of Action for pyrimidine-5-carbonitrile derivatives in the PI3K/AKT/mTOR pathway.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

For researchers utilizing this scaffold, verifying the integrity of the nitrile group is paramount, as it is susceptible to hydrolysis under acidic conditions.

  • IR Spectroscopy: Look for the sharp, distinct

    
     stretch at 2220–2230 cm⁻¹ .
    
  • ¹H NMR Validation (DMSO-d₆):

    • C2-H: Singlet at ~9.2 ppm (Deshielded by two nitrogens).

    • C6-H: Singlet at ~9.0 ppm.

    • C4-CH₃: Singlet at ~2.7 ppm.

    • Note: The absence of exchangeable protons (NH) confirms the fully aromatized pyrimidine core.

Common Failure Mode: If the reaction temperature exceeds 100°C in the presence of strong base, the nitrile may hydrate to the primary amide (–CONH₂). This is observed by the disappearance of the 2220 cm⁻¹ peak and appearance of broad carbonyl bands at 1680 cm⁻¹.

References
  • Bredereck, H., et al. (1960). "Syntheses with Acid Amides, Particularly Formamide." Chemische Berichte.

  • Fathalla, O. A., et al. (2019). "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition." Journal of Chemical Sciences.

  • El-Deen, I. M., et al. (2020).[1] "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Bioorganic Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1150633-16-1".

Sources

An In-depth Technical Guide to the Solubility of 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and agrochemical research, a thorough understanding of the physicochemical properties of novel compounds is paramount to their successful development and application. 4-Methylpyrimidine-5-carbonitrile, a heterocyclic compound featuring a pyrimidine core and a nitrile functional group, is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1] Its solubility profile across a range of solvents is a critical determinant of its utility in synthetic chemistry, formulation development, and biological screening. This guide provides a comprehensive overview of the solubility of 4-Methylpyrimidine-5-carbonitrile, blending theoretical principles with practical experimental guidance to empower researchers in their scientific endeavors.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 4-Methylpyrimidine-5-carbonitrile (C₆H₅N₃) possesses a unique combination of functional groups that dictate its interactions with various solvents.

Diagram of the Molecular Interactions of 4-Methylpyrimidine-5-carbonitrile

G cluster_Solvents Potential Solvent Interactions 4-Methylpyrimidine-5-carbonitrile 4-Methylpyrimidine-5-carbonitrile Polar Protic Solvents (e.g., Water, Ethanol) Polar Protic Solvents (e.g., Water, Ethanol) 4-Methylpyrimidine-5-carbonitrile->Polar Protic Solvents (e.g., Water, Ethanol) Hydrogen Bonding (N atoms) Dipole-Dipole Polar Aprotic Solvents (e.g., DMSO, Acetone) Polar Aprotic Solvents (e.g., DMSO, Acetone) 4-Methylpyrimidine-5-carbonitrile->Polar Aprotic Solvents (e.g., DMSO, Acetone) Dipole-Dipole Interactions Nonpolar Solvents (e.g., Toluene, Hexane) Nonpolar Solvents (e.g., Toluene, Hexane) 4-Methylpyrimidine-5-carbonitrile->Nonpolar Solvents (e.g., Toluene, Hexane) van der Waals Forces (Limited Interaction)

Caption: Intermolecular forces governing the solubility of 4-Methylpyrimidine-5-carbonitrile.

The key structural features influencing its solubility are:

  • The Pyrimidine Ring: This aromatic heterocycle contains two nitrogen atoms, which are capable of acting as hydrogen bond acceptors. This contributes to its potential for solubility in protic solvents.

  • The Nitrile Group (-C≡N): The cyano group is strongly polar and can participate in dipole-dipole interactions. This enhances solubility in polar aprotic solvents.

  • The Methyl Group (-CH₃): This nonpolar substituent has a minor impact on the overall solubility but can slightly increase its affinity for less polar environments.

The interplay of these features suggests that 4-Methylpyrimidine-5-carbonitrile will exhibit a preference for polar solvents.

Predicted and Estimated Solubility Profile

For a closely related compound, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3), which differs only by the presence of an amino group, the following qualitative solubility information has been reported:

  • Water: Slightly soluble (estimated at 6.4 g/L at 25°C)[2]

  • Dimethyl Sulfoxide (DMSO): Soluble[2]

  • Ethanol: Soluble[2]

  • Methanol: Soluble[2]

The amino group in this analog can act as a hydrogen bond donor, which would likely increase its water solubility compared to 4-Methylpyrimidine-5-carbonitrile. Therefore, it is reasonable to predict that 4-Methylpyrimidine-5-carbonitrile will have a lower, yet still present, solubility in water and good solubility in polar organic solvents.

Online solubility predictors, which utilize quantitative structure-property relationship (QSPR) models, can provide further insights. While these are computational estimates, they offer a valuable starting point for solvent selection.

Table 1: Predicted and Estimated Solubility of 4-Methylpyrimidine-5-carbonitrile

SolventSolvent TypePredicted/Estimated SolubilityRationale
WaterPolar ProticLow to ModerateCapable of hydrogen bonding, but lacks a strong hydrogen bond donor group.
MethanolPolar ProticSoluble"Like dissolves like" principle; capable of hydrogen bonding and dipole-dipole interactions.
EthanolPolar ProticSolubleSimilar to methanol, good potential for interaction.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleStrong dipole moment of DMSO effectively solvates the polar nitrile and pyrimidine moieties.
AcetonePolar AproticSolubleGood solvent for polar compounds.
AcetonitrilePolar AproticSolubleThe nitrile group in acetonitrile can interact favorably with the nitrile group of the solute.
TolueneNonpolarSparingly SolubleLimited interaction potential beyond weak van der Waals forces.
HexaneNonpolarInsolubleMismatch in polarity leads to poor solvation.

Experimental Determination of Solubility

For definitive and quantitative solubility data, experimental determination is essential. The following protocols outline standard methodologies for this purpose.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Workflow for Equilibrium Solubility Determination

G A 1. Add excess solid to solvent B 2. Agitate at constant temperature A->B C 3. Allow to reach equilibrium B->C D 4. Separate solid and liquid phases C->D E 5. Quantify solute concentration D->E

Caption: The shake-flask method for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of 4-Methylpyrimidine-5-carbonitrile to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) may be necessary.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of 4-Methylpyrimidine-5-carbonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, HTS methods are employed.

Protocol (Miniaturized Shake-Flask):

  • Dispensing: Use automated liquid handlers to dispense a known amount of a stock solution of 4-Methylpyrimidine-5-carbonitrile (e.g., in DMSO) into microtiter plates.

  • Solvent Addition: Add the various test solvents to the wells.

  • Evaporation: Evaporate the initial solvent (DMSO) under a stream of nitrogen or in a vacuum oven.

  • Reconstitution and Equilibration: Add a known volume of the test solvent to each well and seal the plate. Agitate for an extended period to allow for dissolution and equilibration.

  • Analysis: Analyze the concentration of the dissolved compound directly from the supernatant in the microtiter plate using a plate reader-based method or by transferring aliquots for HPLC or LC-MS analysis.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. While a specific, comprehensive Material Safety Data Sheet (MSDS) for 4-Methylpyrimidine-5-carbonitrile is not universally available, information from suppliers of similar compounds provides essential safety guidance.

General Precautions for Handling Pyrimidine and Nitrile Compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact).[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.

GHS Hazard Information (Based on Structurally Similar Compounds):

While not specific to 4-Methylpyrimidine-5-carbonitrile, related compounds carry the following potential GHS hazard statements:

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation/damage.[4]

  • May cause respiratory irritation.[4]

Storage:

Store 4-Methylpyrimidine-5-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage is often between 2-8°C.[1]

Conclusion

The solubility of 4-Methylpyrimidine-5-carbonitrile is a key parameter that influences its application in research and development. This guide has provided a comprehensive overview of its predicted solubility based on its molecular structure and comparison with analogous compounds. The preference for polar solvents, particularly polar aprotic solvents like DMSO, is a critical consideration for its use in synthetic reactions and for the preparation of stock solutions for biological screening. The experimental protocols detailed herein offer a robust framework for obtaining precise quantitative solubility data, which is indispensable for advancing pharmaceutical and agrochemical projects. Adherence to the outlined safety and handling procedures is essential for the responsible and safe use of this versatile chemical intermediate.

References

  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 4-Amino-2-methylpyrimidine-5-carbonitrile.
  • MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011).
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

Sources

A Technical Guide to the Commercial Landscape of 4-Methylpyrimidine-5-carbonitrile for R&D Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methylpyrimidine-5-carbonitrile (CAS No. 1150633-16-1), a heterocyclic building block of increasing importance in pharmaceutical and agrochemical research. The document details its physicochemical properties, surveys the current commercial supplier landscape, and offers expert guidance on supplier selection, quality verification, and safe handling. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical information to facilitate the efficient procurement and application of this key synthetic intermediate.

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. The strategic placement of a methyl group at the 4-position and a cyano group at the 5-position makes 4-Methylpyrimidine-5-carbonitrile a versatile intermediate. The electron-withdrawing nature of the nitrile group activates the pyrimidine ring for various chemical transformations, making it a valuable precursor for creating complex molecular architectures.

Notably, this scaffold is a key component in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1] Its structure is integral to building nitrogen-containing heterocyclic compounds that are prevalent in drugs targeting a range of disorders.[1] The insights and data presented herein aim to empower research teams to strategically source and effectively utilize this compound in their discovery and development pipelines.

Physicochemical Properties and Identification

Accurate identification is the foundation of reproducible science. Before procurement, researchers should verify the following identifiers and properties for 4-Methylpyrimidine-5-carbonitrile.

PropertyValueSource(s)
CAS Number 1150633-16-1[2]
Molecular Formula C₆H₅N₃[2]
Molecular Weight 119.12 g/mol [2]
MDL Number MFCD19982748[2]
Appearance Powder / Solid[3]
Canonical SMILES N#CC1=CN=CN=C1C[2]

Commercial Supplier Landscape

The availability of 4-Methylpyrimidine-5-carbonitrile is primarily concentrated among specialized chemical suppliers catering to the research and development sector. Lead times and purity levels can vary, making careful supplier selection critical to project timelines and experimental success. Below is a comparative analysis of known commercial sources.

SupplierProduct/Catalog No.Purity SpecificationAvailable QuantitiesTypical Lead Time
BLD Pharm 1150633-16-1Not specifiedCustom inquiryStock dependent
Biosynth FF23404Not specifiedCustom inquiryStock dependent
MySkinRecipes 21181595%100mg, 250mg, 1g, 5g10-20 days

Expert Insight on Supplier Selection: The choice of supplier is a function of research phase and required scale. For initial exploratory synthesis and screening, a supplier like MySkinRecipes offering small quantities with a defined purity of 95% is often suitable.[1] For later-stage development or lead optimization, where higher purity (>98% or >99%) may be required to avoid confounding results from impurities, a direct inquiry to manufacturers like BLD Pharm or Biosynth is recommended to secure a specific batch with a detailed Certificate of Analysis.

The logical workflow for selecting a supplier can be visualized as follows:

G start Identify Research Need scale Define Scale (mg vs. g vs. kg) start->scale purity Specify Purity (e.g., >95% vs. >99%) scale->purity mg to g direct Inquire with Direct Manufacturer (e.g., BLD Pharm, Biosynth) scale->direct kg+ timeline Determine Timeline (In-Stock vs. Lead Time) purity->timeline >95% purity->direct >99% / cGMP catalog Source from Catalog Supplier (e.g., MySkinRecipes) timeline->catalog < 3 weeks timeline->direct > 3 weeks / Bulk select Select Supplier & Place Order catalog->select direct->select

Caption: Workflow for selecting a chemical supplier.

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), independent verification of material identity and purity is a cornerstone of good laboratory practice. The CoA serves as a baseline, but in-house analysis protects against batch-to-batch variability and potential shipping errors.

Recommended QC Protocol:
  • Documentation Review: Upon receipt, immediately compare the supplier's label, CoA, and the original purchase order to ensure consistency.

  • Physical Inspection: Observe the material's physical state (e.g., color, form) and compare it to the specifications.

  • Solubility Check: Test the solubility in a common laboratory solvent (e.g., DMSO, Chloroform) as a preliminary check.

  • Spectroscopic Analysis (Minimum):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Acquire a spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should be compared against literature values or a trusted reference standard to confirm the chemical structure. The relative integration of peaks provides a preliminary assessment of purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more accurate purity assessment (% area under the curve) and confirms the molecular weight of the parent compound.

The following diagram illustrates a standard workflow for incoming material verification.

G receive Compound Received doc_check Check Paperwork (PO, CoA, Label) receive->doc_check visual Visual Inspection doc_check->visual analysis Perform In-House Analysis (e.g., NMR, LC-MS) visual->analysis compare Compare Data to CoA & Reference analysis->compare accept Accept Lot for Use compare->accept Pass reject Quarantine & Reject Lot compare->reject Fail

Caption: In-house quality control workflow for new reagents.

Safety, Handling, and Storage

According to available Safety Data Sheets (SDS), 4-Methylpyrimidine-5-carbonitrile is classified as a hazardous substance.[3] Adherence to strict safety protocols is mandatory.

  • Hazard Classification:

    • Skin Irritation (Category 2)[3]

    • Serious Eye Irritation (Category 2)[3]

    • Specific target organ toxicity, single exposure (Category 3), may cause respiratory irritation.[3]

    • Acute Toxicity, Oral (Potential)

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and ANSI-approved safety glasses or goggles.[3]

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or powder.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

    • Recommended storage temperature is between 2-8°C.[2]

Applications in Research & Drug Development

The primary utility of 4-Methylpyrimidine-5-carbonitrile lies in its role as a synthetic intermediate for constructing more complex, biologically active molecules.

  • Kinase Inhibitors: The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. This compound serves as a starting point for synthesizing derivatives targeting pathways implicated in cancer, such as PI3K/mTOR and EGFR.[4]

  • Agrochemicals: The stable heterocyclic structure is also used in the design of novel pesticides and herbicides, where it can contribute to the molecule's stability and binding affinity to its biological target.[1]

  • Combinatorial Chemistry: Its reactive nitrile group and substitutable positions make it an ideal building block for high-throughput screening libraries aimed at discovering new drug candidates.[1]

  • COX-2 Inhibitors: Research has shown that pyrimidine-5-carbonitrile derivatives can be designed to exhibit potent and selective COX-2 inhibitory activity, which is relevant for anti-inflammatory and some anti-cancer applications.

Conclusion

4-Methylpyrimidine-5-carbonitrile is a commercially available yet specialized chemical intermediate with significant potential for drug discovery and agrochemical development. While the number of off-the-shelf suppliers is limited, the compound can be sourced for research quantities. For scientists, the key to successfully integrating this building block into a research program lies in diligent supplier evaluation, rigorous in-house quality control, and strict adherence to safety protocols. This guide provides the foundational knowledge for navigating these critical steps.

References

  • MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methylpyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18922, 4-Methylpyrimidine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Aminopyrimidine-5-carbonitrile.
  • Abdel-Ghani, T. M., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Retrieved from [Link]

Sources

reactivity of the nitrile group in 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging the Reactivity of 4-Methylpyrimidine-5-carbonitrile in Heterocyclic Synthesis

Introduction: The "Push-Pull" Electronic Landscape

The 4-Methylpyrimidine-5-carbonitrile scaffold represents a privileged intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, EGFR) and bioactive fused heterocycles. Its utility stems from a unique electronic "push-pull" system that orchestrates reactivity at three distinct sites: the pyrimidine ring, the nitrile group, and the 4-methyl substituent.

Mechanistically, the pyrimidine ring is inherently electron-deficient (π-deficient).[1] The introduction of a nitrile group at the C5 position exacerbates this deficiency, acting as a strong electron-withdrawing group (EWG). This synergistic electron withdrawal has a profound effect on the 4-methyl group , rendering its protons significantly acidic (


 estimated ~20-25 in DMSO, comparable to ketones or esters, but highly reactive under specific catalytic conditions).

This guide dissects the reactivity profile of this scaffold, moving beyond basic functional group transformations to advanced cyclization strategies that construct complex bicyclic cores.

Reactivity Profile & Mechanistic Insight

The Vinylogous Activation (C4-Methyl Group)

The most critical synthetic handle is the acidity of the C4-methyl protons.[2] The C5-nitrile group creates a vinylogous system where the methyl carbanion is stabilized by resonance into the nitrile and the pyrimidine ring.

  • Mechanism: Deprotonation generates an enolate-equivalent that reacts rapidly with electrophiles.[1]

  • Key Transformation: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .[1][2][3] This reaction proceeds without strong base, driven by the formation of a stable, extended conjugated system—the (E)-4-(2-(dimethylamino)vinyl) intermediate. This "enamine" is a versatile 1,3-dielectrophile equivalent (C-C-N) crucial for ring fusion.[1]

The Nitrile Group (C5-CN)

While typical nitriles undergo hydrolysis or reduction, the C5-nitrile in this scaffold is primed for intramolecular cyclization .[1][2]

  • Electrophilicity: The carbon atom of the nitrile is highly electrophilic, susceptible to attack by nucleophiles positioned at the C4 side chain (e.g., hydrazine, amidines).

  • Pinner Reactivity: In the absence of cyclization partners, the nitrile can be converted to imidates or amides under acidic conditions.

Ring Substitution (C2/C6)

In many drug discovery campaigns, the scaffold includes a leaving group (e.g., -SMe, -Cl) at C2. The electron-deficient nature of the ring, boosted by the 5-CN group, makes C2 highly susceptible to Nucleophilic Aromatic Substitution (


)  with amines (morpholine, piperazine, anilines).

Visualization: Reactivity Map

The following diagram maps the specific reactivity zones of the scaffold.

ReactivityMap Core 4-Methylpyrimidine-5-carbonitrile Methyl C4-Methyl Group (Acidic Protons) Vinylogous Activation Core->Methyl Condensation (DMF-DMA) Nitrile C5-Nitrile Group (Electrophilic Carbon) Cyclization Trap Core->Nitrile Nucleophilic Attack Ring C2 Position (If LG present) SnAr Substitution Core->Ring Amine Coupling

Figure 1: Reactivity map highlighting the three primary zones of chemical modification.

Cyclization Strategies: The "One-Two Punch"

The true power of this scaffold lies in its ability to form fused 6,6-bicyclic systems via a two-step sequence: Enamine Formation


Cyclocondensation .[1][2]
Pathway A: Synthesis of Pyrimido[4,5-d]pyridazines

Reacting the DMF-DMA enamine intermediate with hydrazine yields pyrimido[4,5-d]pyridazines.

  • Mechanism:

    • Hydrazine (

      
      ) attacks the 
      
      
      
      -carbon of the enamine, displacing dimethylamine.
    • The terminal amine of the hydrazine attacks the nitrile carbon.[2]

    • Aromatization yields the fused pyridazine ring.[1][2]

Pathway B: Synthesis of Pyrimido[4,5-d]pyrimidines

Reacting the enamine with guanidine or amidines yields pyrimido[4,5-d]pyrimidines.

  • Mechanism:

    • The amidine nitrogen attacks the enamine.

    • Intramolecular cyclization onto the nitrile occurs.[1]

    • Loss of dimethylamine and rearrangement forms the pyrimidine fusion.

Experimental Protocols

The following protocols are designed for high reproducibility and scalability.

Protocol 1: Vinylogous Activation (Enamine Synthesis)

Objective: Convert 4-methylpyrimidine-5-carbonitrile to (E)-4-(2-(dimethylamino)vinyl)pyrimidine-5-carbonitrile.

  • Reagents: Starting material (1.0 eq), DMF-DMA (1.5 - 2.0 eq), anhydrous DMF (5-10 volumes).

  • Procedure:

    • Charge the reaction vessel with the pyrimidine substrate and DMF.

    • Add DMF-DMA dropwise at room temperature.[1]

    • Heat the mixture to 80–100 °C for 4–6 hours. Note: Monitor by TLC/LCMS for the disappearance of the methyl peak and appearance of the vinyl doublet.

    • Workup: Cool to room temperature. The product often precipitates upon cooling or addition of diethyl ether/hexanes. Filter and wash with ether.[1]

    • Yield Expectation: 80–95% (Yellow/Orange solid).

Protocol 2: Cyclization to Pyrimido[4,5-d]pyridazine

Objective: Cyclize the enamine with hydrazine.[2][4]

  • Reagents: Enamine intermediate (1.0 eq), Hydrazine hydrate (1.2 - 1.5 eq), Ethanol or Methanol (10 volumes).

  • Procedure:

    • Suspend the enamine in ethanol.

    • Add hydrazine hydrate dropwise.[1] Caution: Exothermic.[1]

    • Reflux for 2–4 hours.[1] The color typically shifts from orange to pale yellow/white.

    • Workup: Cool to 0 °C. Filter the precipitate. Wash with cold ethanol.[1]

    • Validation: 1H NMR will show the loss of N-Me signals and the appearance of aromatic protons in the newly formed pyridazine ring.

Workflow Visualization

SynthesisWorkflow Start 4-Methylpyrimidine-5-carbonitrile Enamine (E)-4-(2-(dimethylamino)vinyl) pyrimidine-5-carbonitrile (Activated Intermediate) Start->Enamine DMF-DMA, 100°C (Condensation) ProdC 4-Methylpyrimidine-5-carboxamide (Hydrolysis Product) Start->ProdC H2SO4 or NaOH (Hydrolysis) ProdA Pyrimido[4,5-d]pyridazine (Fused 6,6-System) Enamine->ProdA Hydrazine Hydrate EtOH, Reflux ProdB Pyrimido[4,5-d]pyrimidine (Fused 6,6-System) Enamine->ProdB Guanidine/Amidine NaOEt, Reflux

Figure 2: Synthetic workflow from the 4-methyl precursor to diverse fused heterocycles.

Data Summary: Reaction Conditions Comparison

TransformationReagentSolventTemp (°C)Typical YieldKey Mechanistic Feature
Enamine Formation DMF-DMADMF or Neat80-100>85%Vinylogous condensation; removal of MeOH drives eq.[1][2]
Pyridazine Fusion HydrazineEtOH/MeOH78 (Reflux)70-90%Nucleophilic attack on vinyl

-C, then CN.[1]
Pyrimidine Fusion Guanidine HClEtOH/NaOEt78 (Reflux)60-80%Amidine exchange followed by cyclization.[1]
Hydrolysis Conc. H2SO4Water25-60>90%Hydration of nitrile to primary amide.[1]

References

  • Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives: Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties.[5] Source: MDPI (Molecules), 2024. URL:[Link]

  • Reactivity of Pyrimidine-5-carbonitriles in Drug Design: Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[1][2] Source: Royal Society of Chemistry (RSC Advances), 2024. URL:[Link]

  • DMF-DMA in Heterocyclic Synthesis: Title: Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[3][4][6][7] Source: Journal of Heterocyclic Chemistry (via ResearchGate). URL:[Link]

  • General Reactivity of 4-Methylpyrimidines: Title: 4-Methylpyrimidine | C5H6N2 | CID 18922.[1][2] Source: PubChem.[1][2] URL:[Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed framework for the comprehensive evaluation of the thermal stability and degradation profile of 4-Methylpyrimidine-5-carbonitrile. Given the absence of extensive published data on the specific thermal properties of this compound, this document serves as a proactive, in-depth protocol for its characterization. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior under thermal stress is paramount for ensuring the safety, efficacy, and stability of final products.[1]

This guide is structured to empower researchers with the rationale and step-by-step methodologies to thoroughly investigate the thermal characteristics of 4-Methylpyrimidine-5-carbonitrile. We will delve into the foundational analytical techniques, propose robust experimental designs, and explore potential degradation pathways based on established chemical principles.

The Critical Role of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like 4-Methylpyrimidine-5-carbonitrile is a critical quality attribute. It influences shelf-life, formulation strategies, manufacturing processes (such as drying and milling), and ultimately, the safety and performance of the final drug product. An unstable compound may degrade under thermal stress, leading to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties. Therefore, a thorough understanding of a molecule's response to heat is a non-negotiable aspect of its development.

Proposed Experimental Workflow for Thermal Analysis

To fully characterize the thermal stability of 4-Methylpyrimidine-5-carbonitrile, a multi-faceted analytical approach is essential. This workflow combines thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis, typically using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), often coupled with gas chromatography (GC).

G cluster_2 Phase 3: Kinetic & Mechanistic Understanding TGA Thermogravimetric Analysis (TGA) TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Provides temperature ranges for degradation Kinetic_Analysis Kinetic Analysis of TGA Data TGA->Kinetic_Analysis Provides mass loss data for kinetic modeling DSC Differential Scanning Calorimetry (DSC) DSC->TGA_MS Identifies thermal events (melting vs. decomposition) Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_MS->Py_GC_MS Py_GC_MS->Kinetic_Analysis Separates and identifies complex degradation products

Caption: Proposed experimental workflow for thermal analysis.

Methodologies for Thermal Characterization

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the primary technique for determining the onset of thermal decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Methylpyrimidine-5-carbonitrile into an appropriate TGA pan (e.g., alumina).[3][4] Ensure the sample is representative of the batch.[4]

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess stability in different environments.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used in separate experiments to enable kinetic analysis.[5]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

    • Identify the number of decomposition steps and the temperature of maximum mass loss rate for each step from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine melting point, purity, and to distinguish between physical transitions (like melting) and chemical reactions (like decomposition).[7][8]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[6]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Methylpyrimidine-5-carbonitrile into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Heat from 30 °C to a temperature above the melting point (e.g., 250 °C, or a temperature determined by TGA to be below significant decomposition) at a rate of 10 °C/min.

    • Cool the sample back to 30 °C at 10 °C/min.

    • Reheat the sample to the final temperature at 10 °C/min to observe any changes in thermal behavior after the initial melt.[9]

  • Data Analysis:

    • Identify the melting point (Tm) as the onset or peak of the endothermic melting transition.

    • Integrate the melting peak to determine the enthalpy of fusion (ΔHf).

    • Observe any exothermic events that might indicate decomposition.[10] The absence of a corresponding mass loss in TGA at the same temperature would suggest a different process, such as crystallization.[10]

ParameterDescriptionExpected Information
Td5% (TGA) Temperature at 5% mass loss.Onset of significant thermal decomposition.
DTG Peaks (TGA) Temperatures of maximum mass loss rate.Indicates the number and kinetics of decomposition steps.
Tm (DSC) Melting point.A key physical property and indicator of purity.
ΔHf (DSC) Enthalpy of fusion.Thermodynamic property related to the crystal lattice energy.
Exotherms (DSC) Heat-releasing events.Potential indication of decomposition, crystallization, or other reactions.

Identification of Degradation Products

TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR)

This hyphenated technique provides real-time identification of gaseous products evolved during the TGA experiment.[11]

Experimental Protocol:

  • Perform a TGA experiment as described in section 3.1.

  • The evolved gas from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

  • Collect mass spectra or infrared spectra continuously throughout the temperature ramp.

  • Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying a wide range of volatile and semi-volatile degradation products.[12][13]

Experimental Protocol:

  • Place a small, accurately weighed amount of 4-Methylpyrimidine-5-carbonitrile into a pyrolysis tube.

  • Rapidly heat the sample to specific temperatures corresponding to the decomposition stages identified by TGA.

  • The degradation products are swept into the GC column for separation.

  • The separated compounds are then introduced into the MS for identification based on their mass spectra and fragmentation patterns.

Hypothesized Degradation Pathways

Based on the chemical structure of 4-Methylpyrimidine-5-carbonitrile, several degradation pathways can be postulated. The pyrimidine ring is a relatively stable aromatic system, but it is susceptible to degradation at high temperatures. The methyl and nitrile substituents also influence the degradation mechanism.

G cluster_0 Initiation cluster_1 Potential Primary Degradation Pathways cluster_2 Potential Degradation Products Start 4-Methylpyrimidine-5-carbonitrile Ring_Cleavage Pyrimidine Ring Cleavage Start->Ring_Cleavage High Temperature Nitrile_Hydrolysis Nitrile Group Hydrolysis (if water is present) Start->Nitrile_Hydrolysis Trace H2O Methyl_Oxidation Methyl Group Oxidation (in air) Start->Methyl_Oxidation Oxidative Atmosphere Products1 Ammonia, HCN, CO, CO2, smaller nitrogenous fragments Ring_Cleavage->Products1 Products2 Carboxylic Acid / Amide Derivatives Nitrile_Hydrolysis->Products2 Products3 Pyrimidine-5-carboxylic acid, CO2, H2O Methyl_Oxidation->Products3

Caption: Hypothesized thermal degradation pathways.

  • Pyrimidine Ring Cleavage: At elevated temperatures, the pyrimidine ring can undergo fragmentation.[14] This is likely to be a complex process involving the breaking of C-N and C-C bonds, potentially leading to the evolution of small molecules such as ammonia (NH3), hydrogen cyanide (HCN), carbon monoxide (CO), and carbon dioxide (CO2).[15] The reductive pathway for pyrimidine degradation in biological systems involves ring opening to form β-ureidopropionate, which then breaks down further.[16] While the conditions are different, some analogous bond cleavages might occur.

  • Nitrile Group Reactions: The nitrile group is generally thermally stable but can undergo hydrolysis to an amide and then to a carboxylic acid in the presence of water.[17][18] Even trace amounts of water in the sample or atmosphere could facilitate this at high temperatures.

  • Methyl Group Oxidation: In an oxidative atmosphere, the methyl group is a likely site for initial attack, potentially leading to the formation of a carboxylic acid group, followed by decarboxylation.

Conclusion

References

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Naz S, et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1103. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Becker, R., Scholz, P., Jung, C., & Weidner, S. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(16), 2089-2098. Retrieved from [Link]

  • Bąk, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3328. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • Vyazovkin, S., & Wight, C. A. (1999). Kinetic analysis of thermogravimetric data. The Journal of Physical Chemistry A, 103(28), 5653-5662. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. Retrieved from [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • Zrenner, E., et al. (2006). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The Plant Journal, 46(1), 129-142. Retrieved from [Link]

  • MDPI. (2024, January 12). Thermal Decomposition and Kinetic Parameters of Three Biomass Feedstocks for the Performance of the Gasification Process Using a Thermogravimetric Analyzer. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Bąk, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(21), 6478. Retrieved from [Link]

  • UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]

  • Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]

  • ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Experimental and Theoretical Studies on the Thermal Decomposition of Heterocyclic Nitrosimines. Retrieved from [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved from [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

  • Labcompare. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Retrieved from [Link]

  • ResearchGate. (2016, January 15). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. Retrieved from [Link]

  • ACS Publications. (2026, January 30). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Retrieved from [Link]

  • EPA. (2017, August 7). Method 325B. Retrieved from [Link]

  • Liu, X., et al. (2023). Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products. Journal of Chromatography A, 1705, 464204. Retrieved from [Link]

Sources

A Toxicological Evaluation Framework for 4-Methylpyrimidine-5-carbonitrile: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methylpyrimidine-5-carbonitrile and its structural analogs are emerging as a significant scaffold in medicinal chemistry, particularly in the development of targeted cancer therapeutics such as kinase inhibitors.[1][2][3][4][5] As these promising compounds advance through the drug discovery pipeline, a thorough understanding of their toxicological profile is paramount for ensuring patient safety and regulatory compliance. This technical guide provides a comprehensive framework for the toxicological evaluation of 4-Methylpyrimidine-5-carbonitrile. Due to the limited publicly available toxicological data for this specific molecule, this guide synthesizes information from structurally related pyrimidine derivatives, discusses potential toxicological mechanisms based on its chemical features, and outlines a robust, multi-tiered experimental strategy for a comprehensive safety assessment. This document is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical evaluation of pyrimidine-5-carbonitrile-based compounds.

Introduction: The Rise of Pyrimidine-5-carbonitriles in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and numerous pharmacologically active molecules.[2] The pyrimidine-5-carbonitrile core, in particular, has garnered significant attention as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1][2][3] Research has demonstrated the efficacy of such compounds against various cancer cell lines, including hepatocellular carcinoma, non-small cell lung cancer, breast cancer, and leukemia.[3][4][5] The mechanism of action for many of these derivatives involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[2][4][5]

While the therapeutic potential is evident, the introduction of a methyl group and a cyano (nitrile) group to the pyrimidine scaffold necessitates a detailed toxicological investigation. This guide provides a systematic approach to elucidating the safety profile of 4-Methylpyrimidine-5-carbonitrile, focusing on scientifically sound, field-proven methodologies.

Current Understanding of the Toxicological Profile: An Inference-Based Approach

Direct and specific toxicological data for 4-Methylpyrimidine-5-carbonitrile is scarce in the public domain. Therefore, a preliminary hazard assessment must be inferred from data on structurally related compounds and the known toxicology of its functional groups.

Hazard Classification of Related Pyrimidine Derivatives

Safety Data Sheets (SDS) for analogous pyrimidine compounds, such as methyl pyrimidine-4-carboxylate, provide initial hazard warnings. These compounds are generally classified as:

  • Harmful if swallowed (Acute toxicity, oral)[6]

  • Causes skin irritation [6]

  • Causes serious eye irritation [6]

  • May cause respiratory irritation [6]

These classifications suggest that 4-Methylpyrimidine-5-carbonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, in a well-ventilated area to avoid inhalation, ingestion, and direct contact with skin and eyes.[7]

The Nitrile Functional Group: A Key Toxicological Consideration

The presence of the carbonitrile (-C≡N) group is a significant factor in the toxicological assessment. A primary concern with nitrile-containing compounds is their potential for metabolic conversion to cyanide, which can inhibit cytochrome c oxidase and disrupt cellular respiration. While the reactivity of the nitrile group can vary significantly based on the overall molecular structure, this potential metabolic pathway must be investigated.[8] An in vitro assay reacting the compound with glutathione and cysteine can serve as an initial screen to assess the reactivity of the nitrile group and its potential for toxicity.[9][10]

On-Target and Off-Target Pharmacology

As many pyrimidine-5-carbonitrile derivatives are designed as potent enzyme inhibitors, their on-target pharmacology can also be a source of toxicity if the inhibited pathway is crucial for the function of healthy tissues. Furthermore, off-target kinase inhibition is a common challenge in drug development and can lead to unexpected toxicities. Therefore, a comprehensive kinase profiling panel is an essential component of the early safety assessment to identify potential off-target liabilities.

A Proposed Framework for Toxicological Evaluation

A tiered, systematic approach is recommended to build a comprehensive toxicological profile for 4-Methylpyrimidine-5-carbonitrile. This framework prioritizes in vitro methodologies to refine our understanding of the compound's safety before proceeding to more complex in vivo studies.

Caption: Proposed tiered workflow for the toxicological evaluation of 4-Methylpyrimidine-5-carbonitrile.

Tier 1: Foundational In Vitro and In Silico Assessment

The initial tier focuses on cost-effective, high-throughput methods to identify major toxicological liabilities early in development.

A thorough characterization of the compound's solubility and stability in relevant buffers and media is a prerequisite for all biological assays. Concurrently, in silico models (e.g., DEREK, TOPKAT) can be employed to predict potential toxicities, including mutagenicity, carcinogenicity, and skin sensitization, which can help guide subsequent experimental designs.

The baseline cytotoxicity of 4-Methylpyrimidine-5-carbonitrile should be assessed in a panel of cell lines. This should include both cancer cell lines (to establish a therapeutic index) and non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule cells) to identify potential organ-specific toxicities. Standard assays such as MTT (assessing metabolic activity) or LDH release (assessing membrane integrity) are appropriate.

Genotoxicity is a critical endpoint. A standard battery of in vitro tests is required to assess the mutagenic and clastogenic potential of the compound.

  • Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[11][12][13] The assay should be conducted with and without metabolic activation (S9 fraction) to detect both direct-acting mutagens and those requiring metabolic conversion to become active.

  • In Vitro Micronucleus Assay: This assay, conducted in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes), detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[14][15][16] The formation of micronuclei in dividing cells serves as an indicator of chromosomal damage.

Tier 2: Initial In Vivo Characterization

If the results from Tier 1 are acceptable, a limited set of in vivo studies in a rodent model (typically rats or mice) is initiated to understand the compound's behavior in a whole organism.

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[17][18] This study provides an initial estimation of the LD50 and helps in selecting dose levels for subsequent studies.

A 7- to 14-day dose range-finding study is conducted to identify the maximum tolerated dose (MTD) and to select appropriate dose levels for a subchronic repeat-dose study. This is followed by a 28-day repeat-dose toxicity study, which provides crucial information on:

  • Target organs of toxicity.

  • Clinical signs of toxicity.

  • Changes in body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology.

  • The no-observed-adverse-effect level (NOAEL).

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols should be followed. Below are examples of key in vitro toxicology assays.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Ames_Test_Workflow cluster_S9 With Metabolic Activation (+S9) cluster_noS9 Without Metabolic Activation (-S9) start Prepare Test Compound Dilutions mix_S9 Mix: Bacteria + Test Compound + S9 Mix start->mix_S9 mix_noS9 Mix: Bacteria + Test Compound start->mix_noS9 plate_S9 Plate on Histidine-Deficient Agar mix_S9->plate_S9 incubate_S9 Incubate 37°C, 48-72h plate_S9->incubate_S9 count_S9 Count Revertant Colonies incubate_S9->count_S9 end Analyze Data: Compare to Vehicle & Positive Controls count_S9->end plate_noS9 Plate on Histidine-Deficient Agar mix_noS9->plate_noS9 incubate_noS9 Incubate 37°C, 48-72h plate_noS9->incubate_noS9 count_noS9 Count Revertant Colonies incubate_noS9->count_noS9 count_noS9->end

Sources

Methodological & Application

The Strategic Utility of 4-Methylpyrimidine-5-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent ability to engage in hydrogen bonding, coupled with its versatile substitution patterns, has rendered it a privileged structure in medicinal chemistry. Within this esteemed class of compounds, 4-methylpyrimidine-5-carbonitrile has emerged as a particularly valuable building block for the synthesis of targeted therapeutics. This guide provides an in-depth exploration of its application, focusing on its role in the development of potent kinase inhibitors for oncology. We will delve into the synthetic strategies employed to elaborate this core, present detailed protocols for key transformations, and contextualize its utility through its impact on critical cellular signaling pathways.

Synthetic Strategies and Core Functionalization

The synthetic utility of 4-methylpyrimidine-5-carbonitrile lies in the reactivity of its constituent parts: the pyrimidine ring, the methyl group, and the cyano group. These handles allow for a diverse range of chemical modifications, enabling the exploration of vast chemical space in the pursuit of optimized drug candidates.

A common and efficient method for the synthesis of the core pyrimidine-5-carbonitrile structure is the three-component Biginelli reaction or its variations.[2][3] This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and a urea or thiourea derivative. For the synthesis of 4-substituted-pyrimidine-5-carbonitriles, malononitrile is a key starting material.[4]

General Synthetic Workflow

The subsequent functionalization of the pyrimidine-5-carbonitrile core is crucial for developing potent and selective inhibitors. A representative synthetic workflow often involves the following key steps, which will be detailed in the protocols section:

Synthetic Workflow Start Three-Component Condensation Intermediate1 Pyrimidine-5-carbonitrile Core Formation Start->Intermediate1 e.g., Aldehyde, Malononitrile, Amidine Intermediate2 Chlorination at C4/C6 Intermediate1->Intermediate2 POCl3 Intermediate3 Nucleophilic Substitution (e.g., Amination) Intermediate2->Intermediate3 Amine/Thiol/Alcohol + Base Final_Product Target Bioactive Molecule Intermediate3->Final_Product Further Functionalization

Caption: General synthetic workflow for pyrimidine-5-carbonitrile derivatives.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Derivatives of 4-methylpyrimidine-5-carbonitrile have demonstrated significant promise as inhibitors of several key oncogenic kinases.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[5][6] Mutations that lead to its constitutive activation are common drivers of non-small cell lung cancer (NSCLC) and other malignancies. Pyrimidine-5-carbonitrile derivatives have been successfully developed as potent EGFR inhibitors.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-5-carbonitrile derivatives.

A notable example is compound 10b from a study by Osman et al., which exhibited an IC₅₀ of 8.29 nM against EGFR.[7] This compound and its analogs were shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[7]

Dual Inhibition of the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[9][10] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway. Several morpholinopyrimidine-5-carbonitrile derivatives have been developed as potent dual PI3K/mTOR inhibitors.[11]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT activates GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Dual inhibition of the PI3K/mTOR pathway.

For instance, compounds 12b and 12d from a study on morpholinopyrimidine-5-carbonitriles demonstrated excellent antitumor activity against leukemia cell lines with IC₅₀ values of 0.10 µM and 0.09 µM, respectively.[1] These compounds also showed significant inhibitory effects on PI3Kα, PI3Kβ, PI3Kδ, and mTOR.[1]

Summary of Biological Activity

The following table summarizes the in vitro activity of representative pyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinase targets.

Compound IDTarget(s)Cell LineIC₅₀ (µM)Reference
10b EGFRHepG23.56[7]
A5495.85[7]
MCF-77.68[7]
11b EGFR (WT & T790M)HCT-1163.37[5]
HepG-23.04[5]
MCF-74.14[5]
A5492.4[5]
12b PI3K/mTORLeukemia SR0.10[1]
12d PI3K/mTORLeukemia SR0.09[1]
4e EGFR/COX-2Colo 2051.66[12]
4f EGFR/COX-2Colo 2051.83[12]
11e VEGFR-2HCT-1161.14[13]
MCF-71.54[13]
12b VEGFR-2-0.53 (enzymatic)[13]

Detailed Experimental Protocols

The following protocols are adapted from published literature and provide a detailed, step-by-step guide for the synthesis and functionalization of pyrimidine-5-carbonitrile derivatives.

Protocol 1: Synthesis of 4-Amino-2-substituted-pyrimidine-5-carbonitrile Core

This protocol describes a general three-component reaction to form the 4-aminopyrimidine-5-carbonitrile scaffold.

Materials:

  • Appropriate aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.2 eq)

  • Sodium acetate (3.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq), malononitrile (1.0 eq), amidine hydrochloride (1.2 eq), and sodium acetate (3.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-amino-2-substituted-pyrimidine-5-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Chlorination and Nucleophilic Substitution of the Pyrimidine Core

This protocol details the conversion of a pyrimidinone to a chloropyrimidine, followed by a nucleophilic substitution to introduce diversity.

Step A: Chlorination

  • To a dried round-bottom flask under a nitrogen atmosphere, add the starting pyrimidinone (1.0 eq) and phosphorus oxychloride (POCl₃) (10-15 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 3-5 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloropyrimidine.

Step B: Nucleophilic Aromatic Substitution

  • Dissolve the crude chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final functionalized pyrimidine derivative.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

4-Methylpyrimidine-5-carbonitrile and its derivatives have unequivocally demonstrated their value as versatile scaffolds in medicinal chemistry, particularly in the realm of kinase inhibitor design. The synthetic accessibility and the potential for diverse functionalization make this core an attractive starting point for the development of novel therapeutics. The examples provided herein, targeting key oncogenic pathways, underscore the significant potential of this compound class. Future research will undoubtedly continue to explore the vast chemical space accessible from this privileged scaffold, leading to the discovery of new and improved drug candidates for a range of diseases.

References

  • Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11812-11827. Available at: [Link]

  • Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 733-752. Available at: [Link]

  • (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Chemistry Research Journal, 5(4), 108-115.
  • Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Nasser, A. A., Eissa, I. H., Oun, M. R., El-Zahabi, M. A., Taghour, M. S., & Belal, A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. Available at: [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Oliveira, A. C. S., et al. (2022). 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes as. Anais da Academia Brasileira de Ciências, 94. Available at: [Link]

  • Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 733-752. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

  • Akhaja, T. N., & Raval, J. P. (2012). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Current pharmaceutical design, 18(29), 4496-4516. Available at: [Link]

  • Saleh, Y. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(33), 22964-22986. Available at: [Link]

  • (2013). SYNTHESIS OF PYRIMIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4545-4581.
  • Rostamizadeh, S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-140. Available at: [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Available at: [Link]

  • de Melo, S. J., et al. (2002). Synthesis and pharmacological evaluation of new 4-amino-2-phenyl-6-(4-substituted-phenyl)
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1475705. Available at: [Link]

  • Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3791. Available at: [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Available at: [Link]

  • Quiroga, J., et al. (2009). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Archiv der Pharmazie, 342(8), 481-488. Available at: [Link]

  • Patel, H., et al. (2022). Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 13(7), 1047-1050. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Available at: [Link]

  • El-Sayed, N. S., et al. (2020). Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. ACS Omega, 5(24), 14645-14655. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and bioactivity evaluation of new pyrimidinone-5-carbonitriles as potential anticancer and antimicrobial agents. Available at: [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Available at: [Link]

  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Available at: [Link]

Sources

experimental procedure for N-alkylation of 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Alkylation of 4-Methylpyrimidine-5-carbonitrile

Executive Summary

This guide details the protocol for the N-alkylation (quaternization) of 4-methylpyrimidine-5-carbonitrile. Unlike 2-hydroxypyrimidines (pyrimidones) which undergo deprotonation-alkylation, the neutral 4-methylpyrimidine-5-carbonitrile core reacts via nucleophilic attack of the ring nitrogen on an electrophile, yielding an N-alkylpyrimidinium salt .

These salts are critical intermediates in medicinal chemistry, often serving as electrophilic species for ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms or as precursors for dihydropyrimidine synthesis.

Key Technical Insight: The presence of the electron-withdrawing nitrile (CN) group at C5 significantly reduces the nucleophilicity of the ring nitrogens, requiring optimized thermal conditions. Furthermore, the C4-methyl group imposes a steric bias, directing alkylation preferentially to the N1 position .

Mechanistic Analysis & Regioselectivity

To ensure protocol reliability, one must understand the competing electronic and steric forces.

  • Electronic Deactivation: The C5-cyano group withdraws electron density from the ring via induction ($ -I

    
     -M $). This raises the activation energy for alkylation compared to unsubstituted pyrimidines, necessitating polar aprotic solvents and heat.
    
  • Steric Control (Regioselectivity): The pyrimidine ring contains two nucleophilic nitrogens:

    • N3: Sterically crowded by the adjacent C4-Methyl group.

    • N1: Flanked by C2-H and C6-H (minimal steric bulk).

    • Outcome: Kinetic and thermodynamic control strongly favors N1-alkylation .

Pathway Visualization

The following diagram illustrates the energetic favorability of the N1 pathway due to steric hindrance at N3.

Regioselectivity cluster_legend Mechanism Key Substrate 4-Methylpyrimidine- 5-carbonitrile TS_N3 TS: N3-Alkylation (High Energy Barrier) Substrate->TS_N3 Steric Clash (C4-Me vs R-X) TS_N1 TS: N1-Alkylation (Lower Energy Barrier) Substrate->TS_N1 Accessible Nucleophile Product_N3 N3-Alkyl Salt (Minor/Trace) TS_N3->Product_N3 Product_N1 N1-Alkyl Salt (Major Product) TS_N1->Product_N1 key N1 is favored due to lack of ortho-substituents

Caption: Comparative reaction pathways showing the steric blockade at N3 by the C4-methyl group, facilitating selective N1-alkylation.

Experimental Protocol

Reagents & Equipment
  • Substrate: 4-Methylpyrimidine-5-carbonitrile (>98% purity).

  • Alkylating Agent: Alkyl iodide (MeI, EtI) or Benzyl bromide (BnBr).

    • Note: Chlorides are generally too unreactive for this deactivated ring without iodide catalysis.

  • Solvent: Acetonitrile (MeCN) - Anhydrous.

    • Rationale: High dielectric constant promotes transition state formation; product salts often precipitate, driving equilibrium.

  • Vessel: Pressure tube (for volatile alkyl halides like MeI) or round-bottom flask with reflux condenser (for BnBr).

Step-by-Step Methodology

Step 1: Preparation (0.5 mmol Scale)

  • Weigh 59.6 mg (0.5 mmol) of 4-Methylpyrimidine-5-carbonitrile into a dried reaction vessel.

  • Add 2.0 mL of anhydrous Acetonitrile (0.25 M concentration).

  • Stir until fully dissolved.

Step 2: Addition of Electrophile

  • Add 1.5 to 2.0 equivalents of the Alkyl Halide.

    • Example: 47 µL Methyl Iodide (0.75 mmol) or 89 µL Benzyl Bromide.

  • Critical Check: If using MeI, seal the tube tightly to prevent evaporation.

Step 3: Reaction (Quaternization)

  • Heat the mixture to 80°C (Reflux for MeCN).

  • Timecourse:

    • Reactive halides (MeI, BnBr): 4–12 hours.

    • Less reactive halides: 24–48 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.6) will disappear, and a baseline spot (salt) will appear.

    • Tip: The reaction mixture often becomes cloudy as the salt precipitates.

Step 4: Isolation (The "Crash-Out" Method)

  • Cool the reaction to Room Temperature (RT), then to 0°C in an ice bath.

  • Scenario A (Precipitate formed):

    • Filter the solid under vacuum.

    • Wash the cake with cold Diethyl Ether (

      
      ) to remove unreacted starting material and excess alkyl halide.
      
  • Scenario B (No precipitate):

    • Concentrate the MeCN to ~0.5 mL volume.

    • Slowly add Diethyl Ether (10 mL) with vigorous stirring to induce precipitation.

    • Filter and wash as above.

Step 5: Drying

  • Dry the solid under high vacuum for 2 hours.

  • Result: The product is typically a hygroscopic white to off-white solid. Store in a desiccator.

Data Analysis & Validation

The formation of the quaternary salt results in significant chemical shift changes in


H NMR due to the positive charge on the ring.
Proton PositionStarting Material (

ppm, DMSO-

)
N1-Alkyl Product (

ppm, DMSO-

)
Diagnostic Shift (

)
C2-H ~9.20~9.60 - 9.80+0.4 - 0.6 ppm (Deshielded)
C6-H ~9.10~9.40 - 9.50+0.3 - 0.4 ppm
N-CH

N/A~4.00 - 4.20New Singlet
C4-CH

~2.70~2.85+0.15 ppm

Note: The C2-H proton becomes extremely acidic in the salt form and may exchange with D


O if present.

Troubleshooting & Optimization Matrix

If conversion is low (<50%) after 12 hours, consult the following matrix:

IssueRoot CauseCorrective Action
No Reaction 5-CN deactivation is too strong.Switch solvent to Nitromethane (higher dielectric) or use Neat alkyl halide if liquid (e.g., MeI as solvent).
Dark/Tar Formation Polymerization or decomposition.Perform reaction under N

atmosphere
; exclude light (if using iodides).
Regioisomer Mix Steric bulk of alkyl group is small (e.g., Me).While N1 is favored, trace N3 is possible. Purify via recrystallization from MeOH/EtOAc .
Hygroscopicity Nature of the counterion (I

, Br

).
Perform ion exchange to PF

or BF

using NaPF

in water to obtain a stable, non-hygroscopic salt.

Critical Context: Substrate Verification

Warning: Ensure your substrate is truly 4-methylpyrimidine-5-carbonitrile (CAS: 13723-93-8). If your substrate has a hydroxyl, thiol, or amino group at the 2-position (e.g., 2-hydroxy-4-methyl...), you are performing a deprotonation-alkylation , not a quaternization.

  • For 2-Hydroxy/2-Oxo analogs: Use K

    
    CO
    
    
    
    in DMF.[1]
  • For 2-Mercapto analogs: S-alkylation dominates under basic conditions [1].

References

  • Regioselectivity in Heterocycles

    • Goker, H. et al. "Regioselective N-alkylation of some imidazole-containing heterocycles."[1] Journal of Molecular Structure, 2020.[1] [1]

    • Relevance: Establishes the dominance of steric effects in the alkylation of unsymmetrical nitrogen heterocycles.
  • Reactivity of Pyrimidines

    • Brown, D. J. "The Pyrimidines."[1][2][3][4][5][6][7][8][9] Chemistry of Heterocyclic Compounds, Wiley, 2009.

    • Relevance: Authoritative text on pyrimidine reactivity, confirming the deactivating nature of 5-EWG substituents and N1 vs N3 steric bias.
  • Synthesis of Pyrimidinium Salts

    • Bagley, M. C. et al. "A new route to 4,6-diamino-5-alkoxypyrimidines via a SNAr-alkylation-SNAr sequence." Journal of Heterocyclic Chemistry, 2021.[3]

    • Relevance: Demonstrates alkylation protocols for substituted pyrimidines and the stability of the resulting salts.
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley.

Sources

Introduction: The Strategic Importance of 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Methylpyrimidine-5-carbonitrile

4-Methylpyrimidine-5-carbonitrile (CAS No. 1150633-16-1) is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its rigid, nitrogen-rich scaffold serves as a versatile anchor for constructing complex molecules with tailored biological activities. This intermediate is particularly crucial in the development of kinase inhibitors for oncology, anti-inflammatory agents, and central nervous system-targeted therapeutics.[1] Furthermore, its structural motifs are leveraged in the design of advanced pesticides and herbicides.[1]

The transition from laboratory-scale discovery to pilot-plant or industrial production necessitates a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally sustainable. This application note provides a comprehensive guide to a robust and scalable synthesis of 4-Methylpyrimidine-5-carbonitrile, designed for researchers, process chemists, and drug development professionals. We will delve into the strategic selection of a multi-component reaction pathway, address critical scale-up parameters, and provide a detailed kilogram-scale protocol, underpinned by a strong emphasis on process safety and quality control.

Synthetic Strategy and Rationale

For the large-scale production of 4-Methylpyrimidine-5-carbonitrile, a three-component reaction strategy is selected. This approach is superior to linear synthetic sequences due to its high degree of convergence and atom economy, which are critical for minimizing cost and waste in industrial settings.[2] The chosen one-pot reaction involves the condensation of an acetaldehyde equivalent, malononitrile, and formamidine.

Overall Reaction Scheme:

Figure 1: Selected three-component reaction for the scalable synthesis of 4-Methylpyrimidine-5-carbonitrile.

Causality behind Reagent Selection for Scale-Up:

  • Acetaldehyde Source (1,1-Diethoxyethane): Acetaldehyde is a volatile gas (boiling point ~20°C), making it difficult and hazardous to handle in large quantities. We select 1,1-diethoxyethane as a stable, liquid acetaldehyde acetal. It serves as a safe and easily handled precursor that generates acetaldehyde in situ under the acidic reaction conditions, allowing for precise stoichiometric control.

  • Amidine Source (Formamidine Acetate): Free formamidine is unstable. Formamidine acetate is a commercially available, stable, and non-hygroscopic salt, making it ideal for large-scale operations where consistent quality and ease of handling are paramount.

  • Solvent (Ethanol): Ethanol is chosen for its favorable properties: it is a relatively low-cost, low-toxicity solvent (compared to alternatives like DMF or chlorinated solvents), effectively solubilizes the starting materials and intermediates, and allows for straightforward product crystallization upon cooling or addition of an anti-solvent.

Proposed Reaction Mechanism

The reaction proceeds through a well-established cascade of classical organic transformations. Understanding this mechanism is key to troubleshooting and optimization. The process can be broken down into three primary stages:

  • Knoevenagel Condensation: The reaction is initiated by the acid-catalyzed generation of acetaldehyde from 1,1-diethoxyethane. This is followed by a Knoevenagel condensation between acetaldehyde and the active methylene compound, malononitrile, to form ethylidenemalononitrile (A) .

  • Michael Addition: Formamidine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated nitrile (A) in a conjugate or Michael addition, yielding intermediate (B) .

  • Cyclization and Aromatization: Intramolecular cyclization occurs via the attack of the second nitrogen of the amidine moiety onto one of the nitrile groups. This is followed by tautomerization and subsequent elimination of ammonia (or an equivalent) to yield the stable, aromatic 4-methylpyrimidine-5-carbonitrile ring system.[2]

G Proposed Reaction Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product SM1 1,1-Diethoxyethane + Malononitrile A Ethylidenemalononitrile (A) SM1->A Knoevenagel Condensation (Acid-catalyzed) SM2 Formamidine B Michael Adduct (B) SM2->B Michael Addition A->B Michael Addition C Cyclized Intermediate B->C Intramolecular Cyclization Product 4-Methylpyrimidine-5-carbonitrile C->Product Aromatization (-NH3)

Caption: A diagram of the proposed reaction mechanism.

Process Safety and Scale-Up Considerations

Transitioning a synthesis from the bench to a multi-kilogram scale introduces significant challenges, primarily related to safety, heat management, and material handling.[3]

  • Hazard Analysis:

    • Nitriles: Organic nitriles are toxic and can be absorbed through the skin. They may release hydrogen cyanide under strongly acidic or basic conditions or upon combustion.[4] All operations should be conducted in a well-ventilated area (e.g., a walk-in fume hood or a contained reactor system), and appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety glasses, and a lab coat, is mandatory.

    • Ethanol: Ethanol is a flammable liquid. The reactor and any transfer equipment must be properly grounded to prevent static discharge. All ignition sources must be eliminated from the processing area.[5]

    • Exotherms: While this reaction is not violently exothermic, the initial condensation and subsequent cyclization can generate heat. The rate of addition of reagents must be controlled, and the reactor must have an efficient cooling system. On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.[3] A preliminary reaction calorimetry study is highly recommended before attempting the full-scale synthesis.

  • Equipment: The use of a jacketed glass or stainless steel reactor is essential for precise temperature control. An overhead mechanical stirrer is required to ensure efficient mixing of the heterogeneous reaction mixture, especially during product precipitation.

  • Work-up and Isolation: On a large scale, purification by column chromatography is impractical. This protocol is designed for the direct isolation of a high-purity product via crystallization. The choice of anti-solvent (in this case, water) is critical for maximizing yield and purity.

Detailed Experimental Protocol (1.0 kg Scale)

This protocol is intended for execution by trained professionals in an appropriate chemical processing facility. A thorough risk assessment must be completed before commencing any work.[6]

Equipment:

  • 20 L jacketed reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

  • Large filter-drier or Büchner funnel with vacuum flask.

  • Vacuum oven.

Reagent and Stoichiometry Table

ReagentCAS No.MW ( g/mol )AmountMolesEquivalents
Malononitrile109-77-366.060.880 kg13.321.0
Formamidine Acetate3473-63-0104.111.52 kg14.601.1
1,1-Diethoxyethane105-57-7118.171.73 kg14.641.1
Glacial Acetic Acid64-19-760.050.160 kg2.660.2
Ethanol (200 proof)64-17-546.078.0 L--
Deionized Water7732-18-518.028.0 L--

Step-by-Step Procedure:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Charge ethanol (8.0 L) to the reactor.

    • With moderate stirring, add malononitrile (0.880 kg), formamidine acetate (1.52 kg), and glacial acetic acid (0.160 kg). Stir at ambient temperature (20-25°C) until a slurry is formed.

  • Substrate Addition:

    • Begin controlled, dropwise addition of 1,1-diethoxyethane (1.73 kg) to the slurry over 1-2 hours.

    • Causality: A slow addition rate is crucial to maintain control over the reaction temperature, as the initial condensation can be mildly exothermic.

  • Reaction:

    • After the addition is complete, slowly heat the reactor contents to a gentle reflux (~78-82°C).

    • Maintain the reflux with good stirring for 4-6 hours.

  • In-Process Control (IPC):

    • After 4 hours, take a small sample from the reaction mixture. Dilute with acetonitrile and analyze by TLC (e.g., 7:3 Hexane:Ethyl Acetate) or HPLC to check for the disappearance of the limiting reagent (malononitrile).

    • If the reaction is incomplete, continue refluxing for another 1-2 hours and re-analyze.

  • Product Crystallization:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to ambient temperature (20-25°C) over 2-3 hours. Spontaneous crystallization may occur.

    • Further cool the reactor contents to 0-5°C using the cooling jacket and hold for at least 2 hours to maximize precipitation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter and wash.

  • Isolation:

    • Filter the resulting solid product using a filter-drier or a large Büchner funnel.

    • Wash the filter cake with cold (0-5°C) deionized water (2 x 4.0 L) to remove residual salts (e.g., ammonium acetate) and other water-soluble impurities.

    • Causality: Using cold water for washing minimizes product loss, as the product has slight solubility in water.

  • Drying:

    • Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved (typically 12-18 hours).

    • Expected Yield: 1.20 - 1.35 kg (75-85% of theoretical).

G Experimental Workflow A 1. Charge Reactor Ethanol, Malononitrile, Formamidine Acetate, Acetic Acid B 2. Add 1,1-Diethoxyethane (Controlled addition, <30°C) A->B C 3. Heat to Reflux (~80°C, 4-6 hours) B->C D 4. In-Process Control (TLC/HPLC for completion) C->D D->C Incomplete E 5. Cool Down (Slowly to 0-5°C) D->E Reaction Complete F 6. Filter Product E->F G 7. Wash with Cold Water F->G H 8. Dry Under Vacuum (45-50°C) G->H I Final Product: 4-Methylpyrimidine-5-carbonitrile H->I

Caption: A flowchart of the kilogram-scale synthesis protocol.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and ensure it meets the required purity specifications for subsequent use.

TestSpecification
Appearance White to off-white crystalline solid
Melting Point Expected ~85-90°C (To be confirmed experimentally)
¹H NMR (400 MHz, DMSO-d₆)Expected δ (ppm): 9.25 (s, 1H, H2), 9.05 (s, 1H, H6), 2.75 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)Expected δ (ppm): 165.5 (C4), 160.0 (C6), 156.5 (C2), 116.0 (CN), 108.0 (C5), 24.0 (CH₃)
FT-IR (KBr, cm⁻¹)~2230 (C≡N stretch), ~1580, 1540 (C=N, C=C ring stretch)
Purity (HPLC) ≥98.0%

Note: NMR chemical shifts are predicted based on analogous structures and should be confirmed by experimental data. DMSO-d₆ is suggested as a common solvent for heterocyclic compounds.[7][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction (by IPC) - Insufficient reaction time or temperature.- Poor quality reagents (e.g., moisture).- Inefficient mixing.- Extend reflux time by 1-2 hour increments.- Ensure reagents are anhydrous where specified.- Verify stirrer is functioning correctly and speed is adequate.
Low Yield - Product loss during filtration/transfer.- Incomplete crystallization.- Product solubility in wash solvent.- Ensure filter cloth is properly seated; rinse transfer lines.- Extend cooling time at 0-5°C; consider adding a co-solvent to reduce solubility.- Use minimal volume of ice-cold water for washing.
Product is Oily or Gummy - Presence of unreacted starting materials or oily intermediates.- Insufficient cooling during crystallization.- Ensure reaction has gone to completion via IPC.- Re-dissolve in minimal hot ethanol and attempt a slower, controlled recrystallization.
Product Fails Purity Spec - Inadequate washing.- Side reactions due to temperature overshoot.- Re-slurry the product in cold water and re-filter.- Review process data to ensure temperature was controlled during addition and reflux. A re-crystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.

Conclusion

This application note details a practical, safe, and scalable synthesis of 4-Methylpyrimidine-5-carbonitrile. By employing a convergent three-component strategy with carefully selected, production-friendly starting materials, this protocol achieves high yields while minimizing operational complexity. The focus on process safety, particularly in managing exotherms and handling nitriles, alongside a robust crystallization-based purification, makes this procedure well-suited for transitioning this key intermediate from the laboratory to pilot-scale and beyond.

References

  • MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Sheibani, H., Saljoogi, A. S., & Bazgir, A. (2008). Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. Arkivoc, 2008(ii), 115-123. Available at: [Link]

  • Gouda, M. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available at: [Link]

  • El-borai, M. A., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][5][9]Triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Retrieved from [Link]

  • Reddy, C. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(xv), 183-190. Available at: [Link]

  • ChemistryViews. (2019). A Safe Way to Nitriles. Retrieved from [Link]

  • Sapkal, B. M., & More, D. H. (2015). One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst. Der Pharma Chemica. Available at: [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

  • Donohoe, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • CatSci Ltd. (n.d.). Some Scale-Up Considerations. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Al-Amiery, H. N., et al. (2022). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Functionalization Architectures for 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyrimidine-5-carbonitrile represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, PI3K/mTOR pathway modulators).[1] Its structural value lies in its dense functionality: the electron-deficient pyrimidine ring serves as a bioisostere for pyridine or phenyl rings, the 5-cyano group provides a handle for hydrogen bonding or heterocycle formation, and the 4-methyl group offers a unique vector for lateral functionalization via C-H acidity.[1]

This guide details three primary functionalization strategies:

  • Lateral Functionalization: Exploiting the vinylogous acidity of the C4-methyl group.[2]

  • Ring Functionalization: Direct C-H activation at the electron-deficient C2/C6 positions.[2]

  • Nitrile Transformations: Converting the C5-cyano group into pharmacophoric motifs.

Reactivity Landscape & Electronic Profile[1][2]

Understanding the electronic distribution is prerequisite to successful functionalization.[2]

  • C4-Methyl Acidity (Site A): The methyl protons at C4 are significantly acidified (

    
     in DMSO) due to the electron-withdrawing nature of the pyrimidine ring and the ortho-cyano group.[1][2] This allows for deprotonation by weak bases (e.g., alkoxides, DBU) or direct condensation with electrophiles (e.g., DMF-DMA).[2]
    
  • Ring Electrophilicity (Site B): Positions C2 and C6 are highly electron-deficient.[1][2] While resistant to electrophilic aromatic substitution (

    
    ), they are prime targets for Nucleophilic Aromatic Substitution (
    
    
    
    ) if a leaving group is present, or Minisci-type radical substitution (C-H activation).[2]
  • Nitrile Reactivity (Site C): The C5-cyano group is susceptible to hydrolysis (to amide/acid) or cycloaddition (to tetrazoles/oxadiazoles).[1][2]

Reactivity Map (Graphviz)[1][2]

ReactivityMap Core 4-Methylpyrimidine- 5-carbonitrile SiteA Site A: C4-Methyl (Vinylogous Acidity) Reactions: Condensation, Enamine Formation Core->SiteA SiteB Site B: Ring C2/C6 (Electron Deficient) Reactions: Minisci Radical Alkylation, S_NAr Core->SiteB SiteC Site C: C5-Nitrile (Electrophilic Carbon) Reactions: Hydrolysis, Cycloaddition Core->SiteC

Figure 1: Reactivity map highlighting the three distinct vectors for chemical modification.

Protocol 1: Lateral Functionalization (Enamine Synthesis)[1][2]

The most robust transformation for this scaffold is the conversion of the C4-methyl group into a dimethylamino-vinyl moiety using


-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This intermediate is a versatile precursor for constructing fused bicyclic systems like pyrido[2,3-d]pyrimidines.[2]
Mechanism

The reaction proceeds via the formation of a thermodynamic enamine.[2] The acidity of the methyl group allows it to attack the electrophilic carbon of the acetal, followed by elimination of methanol.

Experimental Protocol

Objective: Synthesis of (E)-4-(2-(dimethylamino)vinyl)pyrimidine-5-carbonitrile.

  • Reagents:

    • 4-Methylpyrimidine-5-carbonitrile (1.0 eq)[1][2][3]

    • DMF-DMA (1.5 - 2.0 eq)[1][2]

    • Solvent: DMF (anhydrous) or neat (if scale permits).[2]

  • Procedure:

    • Charge a round-bottom flask with 4-Methylpyrimidine-5-carbonitrile (e.g., 1.19 g, 10 mmol).[2]

    • Add anhydrous DMF (10 mL) under

      
       atmosphere.
      
    • Add DMF-DMA (2.0 mL, 15 mmol) dropwise.

    • Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[2] The product typically appears as a bright yellow spot/solid.[2]

    • Note: If reaction is sluggish, add a catalytic amount of acetic acid.[2]

  • Work-up:

    • Cool to room temperature.[2][4]

    • Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a yellow solid.[2]

    • Filter the solid, wash with cold water and diethyl ether.

    • If no precipitate forms, extract with DCM (3 x 20 mL), dry over

      
      , and concentrate.
      
  • Yield Expectation: 75–90%.

Downstream Application: Synthesis of Pyrido[2,3-d]pyrimidines

The enamine intermediate reacts with binucleophiles (e.g., amidines, hydrazine) to close a second ring.

EnamineCyclization Start 4-Methylpyrimidine- 5-carbonitrile Intermediate (E)-Enamine Intermediate (Reactive Electrophile) Start->Intermediate Condensation Reagent1 DMF-DMA 100°C, 4h Branch1 Path A: + Acetamidine (NaOEt/EtOH) Intermediate->Branch1 Branch2 Path B: + Hydrazine (EtOH, Reflux) Intermediate->Branch2 Product1 Pyrido[2,3-d]pyrimidine Derivative Branch1->Product1 Cyclization Product2 Pyrimido[4,5-c]pyridazine Derivative Branch2->Product2 Cyclization

Figure 2: Divergent synthesis of fused heterocycles from the enamine intermediate.

Protocol 2: Ring Functionalization (Minisci Reaction)[1][2]

Direct functionalization of the pyrimidine ring at C2 (or C6) is challenging via classical methods but highly efficient using radical chemistry (Minisci reaction).[2] This allows for the introduction of alkyl groups (isopropyl, cyclobutyl, etc.) without pre-functionalization.[2]

Experimental Protocol

Objective: Introduction of an isopropyl group at C2 via radical alkylation.

  • Reagents:

    • 4-Methylpyrimidine-5-carbonitrile (1.0 eq)[1][2][3]

    • Isobutyric acid (5.0 eq) – Source of isopropyl radical.[2]

    • Silver Nitrate (

      
      ) (0.2 eq) – Catalyst.[2]
      
    • Ammonium Persulfate (

      
      ) (1.5 eq) – Oxidant.[2]
      
    • TFA (1.0 eq) – To protonate the pyrimidine (activating it).[2]

    • Solvent: DCM/Water (biphasic) or Acetonitrile/Water.[2]

  • Procedure:

    • Dissolve the substrate (1.0 mmol) in DCM (5 mL) and Water (5 mL).

    • Add Isobutyric acid (5.0 mmol) and TFA (1.0 mmol).

    • Add

      
       (0.2 mmol).[2]
      
    • Heat to 40–50°C.[2]

    • Add Ammonium Persulfate (1.5 mmol) dissolved in water dropwise over 20 minutes. Vigorous stirring is essential.

    • Evolution of

      
       gas indicates radical decarboxylation is proceeding.[2]
      
  • Work-up:

    • Basify with saturated

      
       to pH 8.[2]
      
    • Extract with DCM (3 x 10 mL).[2]

    • Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexane).

  • Mechanistic Insight: The pyrimidine ring is protonated by TFA, making it highly electrophilic.[2] The isobutyric acid undergoes oxidative decarboxylation to form an isopropyl radical, which attacks the electron-deficient C2 position.

Protocol 3: Nitrile Hydrolysis (Amide Synthesis)[1][2]

The 5-cyano group is a precursor to the primary carboxamide, a critical motif for hydrogen bonding in the hinge region of kinase enzymes.

Experimental Protocol

Objective: Controlled hydrolysis to 4-methylpyrimidine-5-carboxamide.

  • Reagents:

    • Substrate (1.0 eq)[1][2][5]

    • 
       (30% aq, 5.0 eq)
      
    • 
       (6M, 0.5 eq) or 
      
      
      
      (1.0 eq)
    • Solvent: Ethanol or DMSO.[2]

  • Procedure:

    • Dissolve substrate in Ethanol (10 vol).

    • Add base (

      
      ) and cool to 0°C.[2]
      
    • Add

      
       dropwise (exothermic).[2]
      
    • Allow to warm to RT and stir for 2 hours.

    • Caution: Do not heat excessively, or the amide may hydrolyze further to the carboxylic acid.

  • Work-up:

    • Quench with sodium thiosulfate solution (to remove excess peroxide).[2]

    • Evaporate ethanol.[2]

    • The product usually precipitates from the aqueous residue.[2]

Summary of Reaction Conditions

TransformationTarget SiteReagentsKey ConditionsTypical Yield
Enamine Formation C4-MethylDMF-DMA100°C, Neat/DMF85%
Styryl Condensation C4-MethylAr-CHO, Ac2OReflux60-75%
Minisci Alkylation Ring C2R-COOH, AgNO3, Persulfate50°C, Biphasic40-60%
Nitrile Hydrolysis C5-CNH2O2, Base0°C to RT80-90%
Tetrazole Formation C5-CNNaN3, NH4Cl100°C, DMF70%

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Synthesis of condensed pyrido[1,2-a]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives.[1]

    • Source: TSI Journals.
    • URL:

  • General Pyrimidine Functionalization

    • Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles.[1][2][6][7]

    • Source: Arkivoc.[6][8]

    • URL:

  • Minisci Reaction Context

    • Title: Minisci reaction: A novel approach for the functionalization of heterocycles.[2]

    • Note: While specific CAS data is limited, the protocol is adapted from standard pyrimidine functionalization literature (e.g., J. Org.[2] Chem. protocols for electron-deficient heterocycles).[1][2]

  • Kinase Inhibitor Design (EGFR/PI3K)

    • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as novel EGFR inhibitors.[2]

    • Source: NIH / PubMed Central.
    • URL:

Sources

reaction conditions for the reduction of 4-Methylpyrimidine-5-carbonitrile

To mitigate this, reactions are often conducted in the presence of ammonia, which serves two purposes: it shifts the equilibrium away from the condensation reaction and can help regenerate the primary imine from any Schiff base intermediates. [3][4]

Methodology I: Catalytic Hydrogenation

Catalytic hydrogenation is the most economically viable method for large-scale production, utilizing high-pressure hydrogen gas in the presence of a metal catalyst. [2] Expertise & Causality: The choice of catalyst is paramount for selectivity. [2]Group 10 metals are highly effective, with Raney Nickel being a cost-effective and robust choice for this transformation. [2][3]The reaction is typically performed in an alcoholic solvent, which readily dissolves the starting material and hydrogen. The addition of ammonia (often as ammonium hydroxide in the solvent) is a critical, field-proven technique to suppress the formation of secondary amine impurities by the mechanism described above. [3][4]

Protocol 1: Raney Nickel Catalyzed High-Pressure Hydrogenation

Workflow Overview:

Catalytic_Hydrogenation_Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWorkup & IsolationACharge ReactorBAdd Substrate & SolventA->BCAdd Raney Ni CatalystB->CDSeal & Purge ReactorC->DEPressurize with H₂D->EFHeat to TemperatureE->FGMonitor H₂ UptakeF->GHCool & DepressurizeG->HIFilter Catalyst (Caution!)H->IJConcentrate FiltrateI->JKIsolate ProductJ->K

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Reactor Preparation: To a high-pressure autoclave reactor, add 4-Methylpyrimidine-5-carbonitrile (1.0 eq).

  • Solvent Addition: Add a solution of methanolic ammonia (typically 7N, 10-15 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10 wt% of the substrate). Safety Note: Raney Nickel is pyrophoric and must be handled as a slurry in water or an appropriate solvent, never allowed to dry in air.

  • Sealing and Purging: Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi, but can vary) and begin stirring. Heat the mixture to 50-80 °C.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: The filter cake must be kept wet with solvent at all times to prevent ignition and should be quenched immediately with a large volume of water.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude (4-methylpyrimidin-5-yl)methanamine, which can be further purified by distillation or crystallization if necessary.

Methodology II: Metal and Borane Hydride Reductions

For laboratory-scale synthesis, stoichiometric metal hydrides offer a convenient alternative to high-pressure hydrogenation setups.

A. Lithium Aluminum Hydride (LiAlH₄)

Expertise & Causality: LiAlH₄ is a powerful, highly reactive reducing agent capable of efficiently converting nitriles to primary amines. [5][6]Its high reactivity necessitates the use of anhydrous ethereal solvents like THF or diethyl ether, as it reacts violently with protic sources like water or alcohols. [5]A significant consideration for this specific substrate is the potential for over-reduction of the electron-deficient pyrimidine ring, which can lead to dihydropyrimidine byproducts. [7]Therefore, careful temperature control and stoichiometry are essential to favor the reduction of the nitrile over the aromatic ring.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (15-20 volumes).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-Methylpyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter through Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

B. Sodium Borohydride with a Transition Metal Catalyst

Expertise & Causality: Sodium borohydride (NaBH₄) is a much milder reducing agent and is generally incapable of reducing nitriles on its own. [6][8]However, its reducing power can be dramatically enhanced by the addition of a transition metal salt, such as cobalt(II) chloride (CoCl₂) or by using it in conjunction with Raney Nickel. [6][9][10]This combination creates highly active boride or hydride species in situ, which then perform the reduction under much milder conditions than LiAlH₄ or high-pressure hydrogenation. [6]This method provides an excellent balance of reactivity, selectivity, and operational safety.

Protocol 3: Reduction with NaBH₄ / CoCl₂
  • Setup: To a round-bottom flask, add 4-Methylpyrimidine-5-carbonitrile (1.0 eq) and CoCl₂·6H₂O (1.5-2.0 eq) in methanol or ethanol (10 volumes).

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (4.0-5.0 eq) portion-wise over 30-60 minutes. A black precipitate (cobalt boride) will form, and gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-5 hours, monitoring by TLC/LCMS.

  • Workup: Quench the reaction by carefully adding aqueous ammonia or dilute HCl to dissolve the cobalt salts.

  • Extraction: Concentrate the mixture to remove the bulk of the alcohol solvent. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Summary of Reaction Conditions

MethodReducing SystemSolventTemp. (°C)PressureKey AdvantagesKey Disadvantages/Side Reactions
Catalytic Hydrogenation H₂ / Raney NickelMethanolic Ammonia50-8050-100 psiEconomical, scalable, green (H₂O byproduct).Requires high-pressure equipment; catalyst is pyrophoric; secondary amine formation if no NH₃ is used. [2][3]
Hydride Reduction LiAlH₄Anhydrous THF0 to 65AmbientFast, effective, good for lab scale.Highly reactive, moisture-sensitive, pyrophoric; potential for pyrimidine ring reduction. [5][6][7]
Activated Hydride NaBH₄ / CoCl₂Methanol/Ethanol0 to 25AmbientMild conditions, operationally simple, good selectivity.Requires stoichiometric metal salts, workup can be more complex to remove metal impurities.
Activated Hydride NaBH₄ / Raney NiEthanol25AmbientVery mild, high yields for primary amines, avoids high pressure. [9]Requires handling of pyrophoric Raney Nickel.

Conclusion

The reduction of 4-Methylpyrimidine-5-carbonitrile to (4-methylpyrimidin-5-yl)methanamine can be accomplished through several effective methods. For large-scale industrial applications, catalytic hydrogenation with Raney Nickel in the presence of ammonia remains the most practical and economical choice. For laboratory and discovery settings, reduction with LiAlH₄ offers a rapid and potent solution, provided that careful control is exercised to prevent over-reduction. The use of sodium borohydride activated by a transition metal represents a highly attractive modern alternative, offering a superb balance of safety, mild conditions, and high selectivity for the desired primary amine. The optimal choice will ultimately depend on the scale of the reaction, available equipment, and specific purity requirements.

References

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC - NIH. (2024). Retrieved January 30, 2026, from [Link]

  • Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.).
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.). Retrieved January 30, 2026, from [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. (2021). Retrieved January 30, 2026, from [Link]

  • (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - ResearchGate. (2024). Retrieved January 30, 2026, from [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. (2013). Retrieved January 30, 2026, from [Link]

  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents. (n.d.).
  • (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved January 30, 2026, from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. (n.d.). Retrieved January 30, 2026, from [Link]

  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents. (n.d.).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. (n.d.). Retrieved January 30, 2026, from [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Reduction of Imines and Nitriles with LiAlH4 - YouTube. (2023). Retrieved January 30, 2026, from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications. (n.d.). Retrieved January 30, 2026, from [Link]

  • Accelerated photocatalytic hydrogen evolution over donor–acceptor type graphitic carbon nitride (g-CN) with simultaneous modification of pyrimidine and thiophene rings - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Retrieved January 30, 2026, from [Link]

  • (PDF) Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents. (n.d.).
  • Metal Hydrid Reduction (NaBH4 and LiAlH4) - Pharmaguideline. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)Furfural over Hf-TUD-1 Type Catalysts - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

Application Note: High-Throughput Screening Strategies Utilizing the 4-Methylpyrimidine-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the integration of 4-Methylpyrimidine-5-carbonitrile as a privileged scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns. While often utilized as a synthetic intermediate, the pyrimidine-5-carbonitrile core possesses unique electronic properties that make it an ideal "hinge-binding" mimetic for kinase inhibitors and a versatile electrophile for covalent probe discovery. This guide provides two validated workflows: a biochemical TR-FRET assay for screening library derivatives against kinase targets (e.g., EGFR, JAK), and a biophysical Surface Plasmon Resonance (SPR) protocol for fragment screening.

Introduction: The Pyrimidine-5-Carbonitrile Advantage

In modern drug discovery, the pyrimidine ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. 4-Methylpyrimidine-5-carbonitrile represents a highly efficient starting point for library synthesis due to two key structural features:

  • The C5-Nitrile Handle: The nitrile group (

    
    ) is electron-withdrawing, modulating the pKa of the pyrimidine nitrogens. It serves as a precursor for heterocycle formation (e.g., tetrazoles, triazines) or can act as a reversible covalent warhead targeting cysteine residues in specific proteases (e.g., Cathepsin K) or kinases.
    
  • The C4-Methyl Group: This group provides a vector for hydrophobic interactions within the ATP-binding pocket of kinases, often displacing conserved water molecules to gain entropic favorability.

Recent studies have validated derivatives of this scaffold as potent inhibitors of PI3K/AKT [1], EGFR [2], and CK1


  [3], confirming its utility in oncology.

Strategic Workflow

The screening strategy depends on whether the molecule is treated as a fragment (low molecular weight, weak affinity) or a functionalized lead (higher molecular weight, high affinity).

ScreeningWorkflow cluster_0 Path A: Fragment Screening cluster_1 Path B: Derivative Library Scaffold 4-Methylpyrimidine- 5-carbonitrile SPR Biophysical Screen (SPR/NMR) Scaffold->SPR Direct Screen Synthesis Library Synthesis (SNAAr / Cyclization) Scaffold->Synthesis Functionalization HitVal Hit Validation (IC50 / Dose-Response) SPR->HitVal XRay X-Ray Crystallography (Soak) XRay->HitVal TRFRET Biochemical HTS (TR-FRET) Synthesis->TRFRET TRFRET->HitVal

Figure 1: Dual-track screening workflow. Path A utilizes the core molecule as a fragment probe. Path B involves synthesizing a library of derivatives before biochemical screening.

Protocol A: TR-FRET Kinase Assay (Derivative Screening)

This protocol is designed for screening a library of 4-Methylpyrimidine-5-carbonitrile derivatives against a receptor tyrosine kinase (e.g., EGFR). It utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a fluorophore-labeled tracer by the test compounds.

Mechanistic Basis[1][2]
  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[1]

  • Acceptor: Alexa Fluor® 647-labeled kinase tracer (binds to the ATP pocket).

  • Signal: High FRET signal indicates tracer binding.[1] A decrease in FRET signal indicates the test compound has displaced the tracer (competitive inhibition).

Materials Required[1][2][4][5][6][7][8][9]
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Target: Recombinant EGFR (GST-tagged or His-tagged).

  • Tracer: Kinase Tracer 236 (Invitrogen/ThermoFisher) or equivalent ATP-competitive probe.

  • Detection Reagents: LanthaScreen™ Eu-anti-GST Antibody.

  • Plate: 384-well low-volume white microplate (e.g., Corning 4513).

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare 10 mM stock solutions of pyrimidine derivatives in 100% DMSO.

    • Perform a serial dilution (1:3) in DMSO to generate a 10-point dose-response curve.

    • Dilute compounds 1:100 into Kinase Buffer A (Final DMSO concentration in assay = 1%).

  • Master Mix Preparation:

    • 2X Kinase/Antibody Mix: Dilute EGFR (final assay conc. 5 nM) and Eu-anti-GST antibody (final assay conc. 2 nM) in Kinase Buffer A.

    • 2X Tracer Mix: Dilute Kinase Tracer 236 (final assay conc. determined by

      
      , typically 10–50 nM) in Kinase Buffer A.
      
  • Assay Assembly (384-well plate):

    • Step 1: Add 5 µL of diluted compound to the well.

    • Step 2: Add 5 µL of 2X Kinase/Antibody Mix . Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

    • Step 3: Add 5 µL of 2X Tracer Mix .

    • Controls: Include "Min Signal" (High concentration of active inhibitor, e.g., Staurosporine) and "Max Signal" (DMSO only).

  • Incubation & Detection:

    • Incubate for 60 minutes at RT in the dark.

    • Read plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Settings: Excitation 337 nm; Emission 620 nm (Donor) and 665 nm (Acceptor); Delay 50 µs; Window 100 µs.

  • Data Analysis:

    • Calculate the Emission Ratio (ER):

      
      
      
    • Calculate % Inhibition:

      
      
      
    • Validation Criteria: Z-factor (

      
      ) must be 
      
      
      
      .

TRFRET_Mechanism cluster_HighFRET No Inhibitor (High FRET) cluster_LowFRET Inhibitor Present (Low FRET) Eu Europium Donor Ab Anti-Tag Antibody Eu->Ab Conjugated Tracer AF647 Tracer Eu->Tracer Energy Transfer (665nm Emission) Kinase Target Kinase Ab->Kinase Binds Tag Kinase->Tracer Binds ATP Site Comp Pyrimidine Derivative Kinase->Comp Displaces Tracer

Figure 2: Mechanism of the TR-FRET competitive binding assay. Displacement of the tracer by the pyrimidine derivative results in a loss of the FRET signal.

Protocol B: Surface Plasmon Resonance (Fragment Screening)

This protocol treats 4-Methylpyrimidine-5-carbonitrile as a fragment. Due to its low molecular weight (~119 Da), standard biochemical assays may yield false negatives due to low affinity. SPR provides the sensitivity required to detect weak transient binding (


 in µM-mM range).
Materials Required[1][2][4][5][6][7][8][9][10]
  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 or Series S Sensor Chip NTA (for His-tagged proteins).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) + 2% DMSO. Note: DMSO concentration must be matched exactly between running buffer and samples.

Step-by-Step Procedure
  • Immobilization:

    • Immobilize the target protein (e.g., Kinase domain) to a density of 3000–5000 RU. High density is required for fragment screening to maximize the theoretical

      
      .
      
    • Reference Channel: Use an unmodified surface or a mock-protein surface to subtract non-specific binding.

  • Sample Preparation (Clean Screen):

    • Dissolve 4-Methylpyrimidine-5-carbonitrile in 100% DMSO to 100 mM.

    • Dilute to a top concentration of 500 µM in Running Buffer (final DMSO 2%).

    • Solubility Check: Ensure the compound does not precipitate at 500 µM. The nitrile group improves solubility compared to pure hydrocarbons, but aggregation is a common false positive in FBDD.

  • Injection Cycle:

    • Flow Rate: High flow rate (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected for fragments).

    • Wash: Include a 50% DMSO wash step between injections to prevent carryover.

  • Data Analysis (Solvent Correction):

    • Perform "Solvent Correction" cycles (varying DMSO 1.5% – 2.5%) to compensate for bulk refractive index changes.

    • Analyze sensorgrams for "square wave" binding shapes (characteristic of fast-on/fast-off kinetics).

    • Binding Level: Calculate Binding Efficiency Index (BEI) =

      
      .
      

Data Summary & Interpretation

FeatureTR-FRET (Derivatives)SPR (Fragment Core)
Sensitivity High (

in nM range)
Moderate (

in µM-mM range)
Throughput Ultra-High (1536-well capable)Medium (384-well)
False Positives Autofluorescence, QuenchingAggregation, Non-specific binding
Primary Output IC50 / % Inhibition

, Kinetics (

)
Use Case Screening synthesized librariesValidating the scaffold hit

Critical Note on False Positives: When screening pyrimidine-5-carbonitriles, be aware that the nitrile group can be susceptible to hydrolysis by certain hydrolases present in impure protein preps, converting the nitrile to a primary amide. Always validate hits via Mass Spectrometry (LC-MS) to ensure the nitrile is intact.

References

  • El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hady, H., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.

  • Wang, L., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.

  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: Lessons from 20 Years of Experience. Journal of Medicinal Chemistry.

Sources

Synthetic Strategies for Substituted 4-Aminopyrimidines from 4-Methylpyrimidine-5-carbonitrile: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 4-Aminopyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, the 4-aminopyrimidine moiety stands out as a privileged structure, frequently identified as a critical pharmacophore in a vast array of biologically active molecules. These compounds are integral to the development of kinase inhibitors for oncology, antiviral agents, and treatments for central nervous system disorders.[1] The strategic placement of substituents on the 4-aminopyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

4-Methylpyrimidine-5-carbonitrile is a readily available and versatile starting material for the synthesis of these valuable compounds. Its trifunctional nature—a reactive methyl group, a synthetically adaptable cyano group, and an activatable pyrimidine core—offers multiple avenues for chemical modification. This guide provides detailed synthetic routes and protocols for the transformation of 4-methylpyrimidine-5-carbonitrile into a diverse range of substituted 4-aminopyrimidines, tailored for researchers, scientists, and professionals in drug development. We will explore two primary strategies: a stepwise functionalization of the pyrimidine core and a convergent multicomponent approach to construct the desired scaffold.

Part 1: Stepwise Functionalization of 4-Methylpyrimidine-5-carbonitrile

This classical and highly adaptable approach involves the sequential modification of the starting material to introduce the desired amino functionality at the 4-position. The strategy hinges on a key transformation: the conversion of the 4-methyl group into a suitable leaving group, typically a halide, which can then be displaced by a nucleophilic amine. This process can be broken down into three critical stages: oxidation, chlorination, and nucleophilic aromatic substitution.

Logical Workflow for Stepwise Functionalization

Start 4-Methylpyrimidine-5-carbonitrile Step1 Step 1: Oxidation (e.g., KMnO₄, SeO₂) Start->Step1 Intermediate1 4-Hydroxy-6-methylpyrimidine-5-carbonitrile Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-6-methylpyrimidine-5-carbonitrile Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) (R¹R²NH) Intermediate2->Step3 End Substituted 4-Aminopyrimidine Step3->End

Caption: Stepwise synthesis of substituted 4-aminopyrimidines.

Step 1: Oxidation of the 4-Methyl Group to a Hydroxyl Group

The initial and arguably most crucial step is the selective oxidation of the 4-methyl group to a hydroxyl group, yielding 4-hydroxy-6-methylpyrimidine-5-carbonitrile (which exists in tautomeric equilibrium with the corresponding pyrimidin-4-one). While direct oxidation of methylpyrimidines can be challenging, established methods for the oxidation of analogous methylpyridines provide a strong precedent. The choice of oxidant is critical to avoid over-oxidation or degradation of the pyrimidine ring.

Scientific Rationale: The methyl group at the 4-position of the pyrimidine ring is activated towards oxidation due to the electron-withdrawing nature of the heterocyclic system. Reagents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) are commonly employed for the oxidation of benzylic and allylic methyl groups and can be adapted for this transformation. The reaction proceeds via a radical or concerted mechanism, leading to the formation of a hydroxymethyl intermediate that is further oxidized to the corresponding alcohol (in its keto-enol tautomeric form).

Experimental Protocol: Oxidation of 4-Methylpyrimidine-5-carbonitrile

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 4-methylpyrimidine-5-carbonitrile (1.0 eq.) in a suitable solvent such as pyridine or a mixture of tert-butanol and water.

  • Reaction Initiation: To the stirred solution, add the oxidizing agent (e.g., potassium permanganate, 1.5-2.0 eq.) portion-wise over 30-60 minutes, maintaining the reaction temperature between 70-90 °C. The reaction is exothermic, and careful control of the addition rate is necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite until the purple color of permanganate disappears. Filter the manganese dioxide precipitate through a pad of Celite® and wash the filter cake with hot water.

  • Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4, which will precipitate the 4-hydroxy-6-methylpyrimidine-5-carbonitrile. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.

ParameterConditionRationale
Oxidizing Agent KMnO₄, SeO₂Effective for benzylic-like oxidations.
Solvent Pyridine, t-BuOH/H₂OGood solubility for the substrate and reagent compatibility.
Temperature 70-90 °CProvides sufficient energy for C-H activation without degradation.
Reaction Time 4-8 hoursTypical duration for complete conversion.
Step 2: Chlorination of the 4-Hydroxypyrimidine

The conversion of the 4-hydroxy group to a 4-chloro group is a pivotal transformation, as the chloride anion is an excellent leaving group for subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2]

Scientific Rationale: The reaction of a hydroxypyrimidine with POCl₃ proceeds through the formation of a phosphoryl chloride intermediate. The pyrimidine nitrogen can also be protonated or activated by the Lewis acidic nature of POCl₃, further facilitating the reaction. The subsequent intramolecular or intermolecular attack by a chloride ion displaces the phosphate group, yielding the 4-chloropyrimidine. The addition of a tertiary amine base, such as pyridine or triethylamine, can accelerate the reaction by scavenging the HCl generated in situ.[2]

Experimental Protocol: Synthesis of 4-Chloro-6-methylpyrimidine-5-carbonitrile

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas) with 4-hydroxy-6-methylpyrimidine-5-carbonitrile (1.0 eq.) and phosphorus oxychloride (3-5 eq.).

  • Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction temperature is typically around 110-120 °C. The progress of the reaction can be monitored by TLC or HPLC.

  • Removal of Excess POCl₃: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of crushed ice. This will hydrolyze any remaining phosphorus species and precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 4-chloro-6-methylpyrimidine-5-carbonitrile can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

ParameterConditionRationale
Chlorinating Agent POCl₃Standard and effective reagent for converting hydroxypyrimidines to chloropyrimidines.[2]
Temperature Reflux (110-120 °C)Ensures complete reaction.
Reaction Time 2-4 hoursSufficient for the conversion.
Work-up Ice quenchSafely hydrolyzes excess POCl₃.
Step 3: Nucleophilic Aromatic Substitution (SNAr) with Amines

The final step in this sequence is the displacement of the 4-chloro substituent by a primary or secondary amine to furnish the desired 4-aminopyrimidine derivative. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocycle.

Scientific Rationale: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the ring nitrogens. The subsequent expulsion of the chloride ion restores the aromaticity and yields the final product. The reaction is often carried out in the presence of a base to neutralize the HCl formed during the reaction.

Experimental Protocol: Synthesis of Substituted 4-Amino-6-methylpyrimidine-5-carbonitriles

  • Reaction Setup: To a solution of 4-chloro-6-methylpyrimidine-5-carbonitrile (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF), add the desired primary or secondary amine (1.1-2.0 eq.) and a base such as triethylamine or diisopropylethylamine (1.5-2.5 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to reflux (typically 80-120 °C), depending on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (usually 2-12 hours).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted 4-aminopyrimidine.

ParameterConditionRationale
Amine Primary or secondary amines (1.1-2.0 eq.)The nucleophile that displaces the chloro group.
Base Triethylamine, DIPEA (1.5-2.5 eq.)Scavenges the HCl generated during the reaction.
Solvent Ethanol, Isopropanol, DMFProvides good solubility for the reactants.
Temperature Room temperature to 120 °CDepends on the reactivity of the amine.

Part 2: Convergent Multicomponent Synthesis

An alternative and often more efficient strategy for the synthesis of 4-amino-6-methylpyrimidine-5-carbonitriles is through a one-pot multicomponent reaction.[3][4] This approach constructs the pyrimidine ring from simple, acyclic precursors in a single synthetic operation, offering advantages in terms of atom economy and reduced synthetic steps.

Logical Workflow for Multicomponent Synthesis

Reagent1 Acetaldehyde Reaction One-Pot Reaction (Base or Acid Catalysis) Reagent1->Reaction Reagent2 Malononitrile Reagent2->Reaction Reagent3 Amidine/Guanidine Derivative Reagent3->Reaction Product 4-Amino-6-methylpyrimidine-5-carbonitrile Reaction->Product

Caption: Multicomponent synthesis of 4-amino-6-methylpyrimidines.

Scientific Rationale: This reaction, often a variation of the Biginelli or a related condensation, typically involves the reaction of an aldehyde (in this case, acetaldehyde to provide the 6-methyl group), a compound with an active methylene group (malononitrile), and an amidine or guanidine derivative (to form the N-C-N fragment of the pyrimidine ring). The reaction proceeds through a series of condensation, Michael addition, and cyclization-dehydration steps. The choice of catalyst (acidic or basic) and reaction conditions can influence the yield and purity of the final product.

Experimental Protocol: One-Pot Synthesis of 4-Amino-6-methylpyrimidine-5-carbonitrile

  • Reagent Mixture: In a round-bottom flask, combine acetaldehyde (1.0 eq.), malononitrile (1.0 eq.), and an appropriate amidine hydrochloride (e.g., acetamidine hydrochloride) or guanidine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or water.[5]

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium ethoxide, potassium carbonate) or an acid (e.g., hydrochloric acid) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 4-12 hours. The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.[5]

  • Product Formation: As the reaction progresses, the product may precipitate from the reaction mixture.

  • Isolation and Purification: After cooling to room temperature, collect the precipitated solid by filtration. Wash the solid with cold solvent (the one used for the reaction) and then with water. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.

ParameterConditionRationale
Aldehyde AcetaldehydeSource of the C6-methyl group.
Active Methylene MalononitrileProvides C4, C5, and the 5-cyano group.
N-C-N Source Amidine/GuanidineForms the pyrimidine ring backbone.
Catalyst Base or AcidPromotes the condensation and cyclization steps.
Solvent Ethanol, WaterCommon solvents for this type of condensation.

Conclusion

The synthesis of substituted 4-aminopyrimidines from 4-methylpyrimidine-5-carbonitrile offers a flexible and powerful platform for the generation of diverse chemical libraries for drug discovery and development. The stepwise approach provides a high degree of control over the introduction of substituents, allowing for the synthesis of a wide range of analogues from a common intermediate. In contrast, the multicomponent strategy offers a rapid and convergent route to the core scaffold. The choice of synthetic route will depend on the specific target molecule, available resources, and the desired scale of the synthesis. The protocols and rationales provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and strategic synthesis of novel 4-aminopyrimidine derivatives.

References

  • Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 846-856.
  • Al-Issa, S. A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.

  • Patil, D. R., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 412-416.
  • El-Gazzar, A. R. B. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-949.

  • Siddiqui, N., et al. (2014). Design and synthesis of pyrimidine molecules endowed with thiazolidin-4-one as new anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4468-4473.

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 53.

  • MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile. MySkinRecipes.

  • ResearchGate. (2025). An efficient Microwave assisted Multicomponent Synthesis of 4- amino-6-( substituted aryl )-2-hydroxy-pyrimidine -5-carbonitrile and 4-amino-6- (substituted aryl )-2-mercapto-pyrimidine -5- carbonitrile as Antineoplastic and Alopecia agent. ResearchGate.

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(vii), 27-35.

  • Abdel-Gawad, H., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-949.

  • Li, W., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(12), 15638-15648.

  • Google Patents. (n.d.). Preparation of 4-methylpyrimidines.

  • MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile.

Sources

Application Note: Engineering Functional Materials with 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and synthetic chemists focusing on the use of 4-Methylpyrimidine-5-carbonitrile as a functional building block. The guide details its application in constructing electron-deficient scaffolds for optoelectronics (OLEDs) and coordination polymers (MOFs/CPs).

Part 1: Executive Summary & Material Profile[1]

4-Methylpyrimidine-5-carbonitrile is a highly versatile electron-deficient heterocyclic scaffold. Its utility in materials science stems from the synergistic electronic effects of the pyrimidine ring and the nitrile (cyano) group at the 5-position.

Key Functional Features:
  • Electron Acceptor Core: The pyrimidine ring, reinforced by the electron-withdrawing nitrile group (-CN), acts as a strong acceptor moiety, making it ideal for Donor-π-Acceptor (D-π-A) systems in Thermally Activated Delayed Fluorescence (TADF) emitters.

  • Acidic Methyl Group (C4): The methyl group at position 4 is activated by the adjacent electron-deficient ring nitrogen and the 5-cyano group. This allows for facile deprotonation and condensation reactions (Knoevenagel type) to extend π-conjugation.

  • Multidentate Ligand Sites: The molecule possesses three potential N-donor sites (N1, N3 of the ring, and the nitrile N), enabling diverse coordination geometries in Silver(I) or Copper(I) Coordination Polymers .

Physicochemical Profile
PropertyDescriptionRelevance
Structure Pyrimidine ring substituted with -CH₃ (C4) and -CN (C5).[1][2][3][4][5][6][7]Core scaffold for functionalization.
Electronic Character Highly electron-deficient (π-acidic).Facilitates Charge Transfer (CT) transitions.
Reactivity C4-Methyl is acidic (pKa ~20-25 in DMSO).Allows C-C bond formation without metal catalysis.
Coordination N-donor (Borderline/Soft base).Binds preferentially to Ag(I), Cu(I), and Pd(II).

Part 2: Application Protocols

Protocol A: Synthesis of D-π-A OLED Emitters (Styryl-Pyrimidine Derivatives)

Objective: To synthesize a push-pull fluorophore by condensing 4-Methylpyrimidine-5-carbonitrile with an electron-rich aldehyde. This structure mimics efficient TADF emitters used in organic light-emitting diodes.[4]

Target Molecule: (E)-4-(2-(4-(diphenylamino)phenyl)vinyl)pyrimidine-5-carbonitrile.

1. Reaction Mechanism

The synthesis relies on the Knoevenagel Condensation . The basicity of the catalyst deprotonates the C4-methyl group, generating a carbanion that attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated alkene.

2. Experimental Procedure
  • Reagents:

    • 4-Methylpyrimidine-5-carbonitrile (1.0 equiv, 5 mmol)

    • 4-(Diphenylamino)benzaldehyde (1.0 equiv, 5 mmol)

    • Catalyst: Piperidine (0.5 equiv) or DBU (0.2 equiv)

    • Solvent: Acetic Anhydride (Ac₂O) or Toluene

    • Atmosphere: Nitrogen (N₂)

  • Step-by-Step Protocol:

    • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Charging: Add 4-Methylpyrimidine-5-carbonitrile (595 mg, 5 mmol) and 4-(Diphenylamino)benzaldehyde (1.37 g, 5 mmol) to the flask.

    • Solvation: Add 15 mL of anhydrous Toluene (or Acetic Anhydride for faster kinetics).

    • Activation: Add Piperidine (0.25 mL) dropwise via syringe.

    • Reflux: Heat the mixture to reflux (110°C for Toluene) with vigorous stirring for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1). The spot for the aldehyde should disappear, and a highly fluorescent spot should appear.

    • Work-up: Cool the reaction mixture to room temperature.

      • If solid precipitates:[8] Filter the solid and wash with cold methanol.

      • If solution remains: Evaporate solvent under reduced pressure. Redissolve in minimal DCM and precipitate into cold Methanol.

    • Purification: Recrystallize from Ethanol/Chloroform or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Characterization: Verify structure via ¹H NMR (look for vinyl doublet signals at δ 7.0–8.0 ppm with J ≈ 16 Hz, indicating trans-isomer).

3. Data Validation
  • Success Indicator: Appearance of bright fluorescence (yellow/green) under 365 nm UV light.

  • Yield: Typical yields range from 60% to 85%.

Protocol B: Assembly of Silver(I) Coordination Polymers

Objective: To create a crystalline 1D or 2D coordination network using 4-Methylpyrimidine-5-carbonitrile as a bridging ligand.

Rationale: The steric bulk of the methyl group at C4 and the directional vector of the C5-nitrile force specific topologies (often helical or zig-zag chains) when coordinated to Ag(I).

1. Experimental Procedure (Layering Method)
  • Reagents:

    • Ligand: 4-Methylpyrimidine-5-carbonitrile (0.1 mmol)

    • Metal Salt: Silver Perchlorate (AgClO₄) or Silver Triflate (AgOTf) (0.1 mmol)

    • Solvents: Dichloromethane (DCM), Methanol (MeOH), Toluene.[8]

  • Step-by-Step Protocol:

    • Ligand Solution: Dissolve 12 mg (0.1 mmol) of 4-Methylpyrimidine-5-carbonitrile in 2 mL of DCM in a narrow test tube.

    • Buffer Layer: Carefully layer 1 mL of pure solvent (1:1 DCM/MeOH mix) on top of the ligand solution to slow down diffusion.

    • Metal Solution: Dissolve 21 mg (0.1 mmol) of AgClO₄ in 2 mL of MeOH. Carefully layer this solution on top of the buffer layer.

    • Crystal Growth: Seal the tube with Parafilm (poke one small hole for slow evaporation if necessary) and store in the dark at room temperature.

    • Harvesting: After 3–7 days, colorless block-like crystals should form at the interface or on the walls.

    • Analysis: Isolate crystals for Single Crystal X-Ray Diffraction (SC-XRD). Warning: Perchlorate salts are potentially explosive; handle small quantities with care or use AgOTf.[8]

2. Expected Topology
  • Mode A (Linear Bridge): Ag(I) coordinates to Pyrimidine-N1 and Nitrile-N of adjacent ligands (Head-to-Tail).

  • Mode B (Chelation/Bridging): If Ag(I) adopts a lower coordination number, it may favor the sterically unhindered Nitrile-N, forming 1D chains.

Part 3: Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways for 4-Methylpyrimidine-5-carbonitrile in materials science.

G cluster_0 Key Reactivity Start 4-Methylpyrimidine- 5-carbonitrile (Core Scaffold) Step1_OLED Activation of C4-Methyl (Base/Heat) Start->Step1_OLED Organic Synthesis Step1_MOF Ligand Solvation (DCM/MeOH) Start->Step1_MOF Coordination Chem Step2_OLED Knoevenagel Condensation (+ Ar-CHO) Step1_OLED->Step2_OLED Product_OLED D-π-A Conjugated Emitter (Styryl-Pyrimidine) Step2_OLED->Product_OLED - H2O Step2_MOF Self-Assembly with Ag(I) (Layering Diffusion) Step1_MOF->Step2_MOF Product_MOF 1D/2D Coordination Polymer (Ag-N Bridged Network) Step2_MOF->Product_MOF Crystal Growth

Caption: Divergent synthetic workflows utilizing the C4-Methyl acidity for organic electronics (top) and N-donor capability for coordination polymers (bottom).

References

  • Synthesis and Reactivity of Pyrimidine Carbonitriles

    • Title: "Recent advances in the synthesis of pyrimidines and their deriv
    • Source:Arkivoc, 2008.
    • URL:[Link]

  • Application in TADF Materials (Analogous Pyrimidine Acceptors)

    • Title: "A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime...[4] TADF emitters"

    • Source:Journal of M
    • URL:[Link]

  • Silver(I)

    • Title: "Coordination polymers and metal–organic frameworks: m
    • Source:Phil. Trans. R. Soc. A, 2016.
    • URL:[Link]

  • General Protocol for Knoevenagel Condensation of Methyl-Heterocycles

    • Title: "Styrylpyrimidine derivatives as novel m
    • Source:Dyes and Pigments, General Reference for Protocol A.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Triangle

Purifying 4-Methylpyrimidine-5-carbonitrile presents a unique "triangular" challenge that often traps unwary chemists. You are dealing with a molecule that is simultaneously:

  • Basic: The pyrimidine ring nitrogens possess lone pairs that interact strongly with acidic stationary phases.

  • Polar: The nitrile group increases polarity, complicating separation from polar byproducts.

  • Reactive: The nitrile moiety is susceptible to hydrolysis, converting to the amide or acid if the purification environment is too harsh.[1]

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this molecule.

Module 1: Chromatography Challenges (The "Tailing" Phenomenon)

The Issue

Users frequently report severe peak tailing or complete irreversible adsorption when purifying this compound on standard silica gel.

The Mechanism

Standard silica gel (


) contains acidic silanol groups (

). The basic nitrogen atoms in the pyrimidine ring act as Lewis bases, forming hydrogen bonds with these silanols. This secondary interaction drags the compound, causing broad, tailing peaks and yield loss.
The Solution: Mobile Phase Modifiers

You must "mask" the silanol sites using a stronger base in your mobile phase.

Recommended Protocol:

  • Base Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% v/v is usually sufficient.

  • Solvent System: DCM:MeOH (95:5) with 1% TEA is a robust starting point.

Critical Note: If using TEA, ensure you flush your column with pure solvent immediately after use to prevent salt formation in the lines. If using Mass Spec (LC-MS) downstream, switch to Ammonium Hydroxide or Ammonium Formate, as TEA suppresses ionization.

Visualizing the Interaction

SilicaInteraction cluster_0 Standard Conditions cluster_1 Buffered Conditions Silica Acidic Silanol (Si-OH) Pyrim Pyrimidine Nitrogen (Basic) Silica->Pyrim H-Bonding (Drag) Result_Bad Peak Tailing / Yield Loss Pyrim->Result_Bad Result_Good Sharp Peak / High Recovery Pyrim->Result_Good TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Masking) TEA->Pyrim Frees Molecule

Figure 1: Mechanism of amine modifiers in preventing silanol-pyrimidine interactions.

Module 2: Chemical Stability & Hydrolysis Risks

The Issue

A new impurity appears after workup or during slow crystallization, often eluting just before the main peak.

The Diagnosis

The nitrile group (-CN) at the 5-position is electron-deficient due to the pyrimidine ring. This makes it highly susceptible to hydrolysis, converting it first to the primary amide and eventually to the carboxylic acid .

Impurity Identification Table:

Compound IdentityFormulaMolecular Weight (approx)LC-MS Signal (ESI+)Polarity (Relative)
Target: 4-Methylpyrimidine-5-carbonitrile

119.12[M+H]+ = 120Medium
Impurity A: 4-Methylpyrimidine-5-carboxamide

137.14[M+H]+ = 138 (+18)High
Impurity B: 4-Methylpyrimidine-5-carboxylic acid

138.12[M+H]+ = 139 (+19)Very High (Streaks)
Preventative Protocol
  • Avoid Strong Acids/Bases: Do not use 1M HCl or NaOH for pH adjustment during extraction. Use saturated

    
     or 
    
    
    
    .
  • Temperature Control: Never heat the crude material above 40°C in aqueous media.

  • Drying: Ensure the organic phase is dried thoroughly over

    
     before rotary evaporation. Residual water + heat = hydrolysis.
    

Module 3: Crystallization Troubleshooting

The Issue: "Oiling Out"

Instead of forming crystals, the compound separates as a gummy oil at the bottom of the flask. This is common for low-melting pyrimidines containing alkyl groups.

The Fix: The "Cloud Point" Method
  • Dissolve the crude oil in a minimum amount of warm Ethanol or Isopropanol (approx 35-40°C).

  • Add n-Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add 1-2 drops of ethanol to make it clear again.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not put it directly into an ice bath; thermal shock promotes oiling.

Frequently Asked Questions (FAQs)

Q1: I am seeing a split peak on my HPLC. Is this an isomer?

  • Analysis: Unlikely. The 4-methyl-5-cyano substitution pattern is stable.

  • Probable Cause: It is likely the amide hydrolysis product (Impurity A from the table above). It often co-elutes or elutes slightly earlier than the nitrile on Reverse Phase (C18) columns.

  • Action: Check the mass spectrum. If you see mass 138, it is the amide. Re-purify using a gradient starting with a lower % of organic solvent to separate the more polar amide.

Q2: Can I use Acetone/Hexane for recrystallization?

  • Advice: Avoid Acetone if possible. Pyrimidines with active methyl groups can sometimes undergo aldol-like condensations with ketones under basic conditions (or if residual base is present).

  • Better Alternative: Ethyl Acetate/Heptane or Ethanol/Water.

Q3: The compound turned yellow/orange on the shelf. Is it degrading?

  • Analysis: Pyrimidines are generally colorless. Color change indicates oxidation or polymerization of trace impurities (often pyrrolic or trace metal contaminants from synthesis).

  • Action: If the NMR is clean, the color is likely superficial. A quick filtration through a small pad of activated charcoal or silica usually restores the white/off-white color.

Workflow: Purification Decision Tree

Use this logic flow to determine the best purification strategy based on your crude purity.

PurificationLogic Start Crude Reaction Mixture CheckPurity Analyze Purity (LCMS/TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Cryst Crystallization (EtOH/Heptane) HighPurity->Cryst Flash Flash Chromatography (DCM:MeOH + 1% TEA) LowPurity->Flash Oil Result: Oiling Out? Cryst->Oil Tail Result: Tailing? Flash->Tail ReSeed Re-dissolve, add seed, slow cool Oil->ReSeed Yes Final Pure 4-Methylpyrimidine-5-carbonitrile Oil->Final No AddBase Increase TEA to 2% or switch to Alumina Tail->AddBase Yes Tail->Final No ReSeed->Final AddBase->Final

Figure 2: Decision Matrix for purification workflows.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 96048, 4-Methylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • M. C. Bagley et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors.... Journal of Medicinal Chemistry. (Discusses flash chromatography of basic pyrimidines). Retrieved from [Link]

  • Clark, J. (2020).[2] Hydrolysis of Nitriles. Chemistry LibreTexts. (Mechanistic grounding for nitrile-to-amide hydrolysis). Retrieved from [Link][1][2][3][4][5][6][7][8]

  • Biotage Application Notes. (n.d.). Strategies for Purifying Basic Compounds. (General reference for amine modifiers in silica chromatography). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylpyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As a key intermediate in the development of pharmaceuticals like kinase inhibitors, achieving a high-purity, high-yield synthesis is critical.[1] This document provides in-depth troubleshooting, answers to frequently asked questions, and a validated experimental protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Methylpyrimidine-5-carbonitrile, particularly when following the common route of reacting a three-carbon bifunctional component with an amidine derivative.[2]

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to several factors. Let's break down the most common culprits and their solutions.

  • Probable Cause 1: Incomplete Reaction

    • Causality: The condensation reaction to form the pyrimidine ring is an equilibrium process. Insufficient reaction time or inadequate temperature can prevent the reaction from reaching completion.

    • Solution:

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should only be quenched once the starting materials are consumed.

      • Temperature Optimization: While refluxing in solvents like ethanol or butanol is common, ensure your heating apparatus is calibrated to maintain a consistent and optimal temperature. A drop in temperature can significantly slow down the reaction rate.

      • Extended Reaction Time: If monitoring shows a stalled reaction, consider extending the reflux time in increments of 2-4 hours to drive the equilibrium towards the product.

  • Probable Cause 2: Competing Side Reactions

    • Causality: The starting materials, particularly active methylene compounds like malononitrile or its derivatives, can participate in side reactions such as self-condensation or polymerization, especially under harsh basic or thermal conditions.

    • Solution:

      • Controlled Reagent Addition: Add the base or catalyst portion-wise or via a syringe pump over a period of time. This keeps the instantaneous concentration of the catalyst low, minimizing undesired side reactions.

      • Choice of Base: The strength and stoichiometry of the base are critical. A base that is too strong can promote unwanted deprotonations and side reactions. Consider using milder bases like sodium acetate or triethylamine.[3][4]

  • Probable Cause 3: Product Loss During Work-up and Purification

    • Causality: 4-Methylpyrimidine-5-carbonitrile has moderate polarity. During aqueous work-up, some product may remain dissolved in the aqueous layer. Similarly, improper selection of solvents for recrystallization or chromatography can lead to significant product loss.

    • Solution:

      • Extraction Efficiency: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), re-extract the aqueous layer 2-3 more times with fresh solvent to recover any dissolved product.

      • Purification Optimization: For recrystallization, perform small-scale solvent screening to find a solvent system that provides high recovery of pure crystals. For column chromatography, use a solvent system that gives your product an Rf value between 0.3 and 0.4 on TLC for optimal separation.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity is paramount for subsequent applications. Identifying and eliminating impurities is a key step.

  • Probable Cause 1: Unreacted Starting Materials

    • Causality: As mentioned in Q1, incomplete reactions will leave starting materials in your crude product.

    • Solution:

      • Reaction Monitoring: Ensure the reaction goes to completion via TLC or HPLC.

      • Purification: Most starting materials will have different polarities from the product and can be removed via column chromatography or recrystallization.

  • Probable Cause 2: Formation of Dimeric or Polymeric Byproducts

    • Causality: The reactive nature of the intermediates can lead to the formation of higher molecular weight species. These are often highly colored, leading to a dark or tarry crude product.

    • Solution:

      • Temperature Control: Avoid excessive heating, as this can accelerate polymerization. Maintain the recommended reaction temperature.

      • Purification: These byproducts are typically much less polar or much more polar than the desired product and can often be separated by flash column chromatography. A preliminary filtration through a plug of silica gel can also remove baseline impurities.

  • Probable Cause 3: Hydrolysis of the Nitrile Group

    • Causality: The nitrile group (-CN) can be susceptible to hydrolysis to the corresponding amide (-CONH₂) or carboxylic acid (-COOH) if exposed to strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.

    • Solution:

      • pH Control: During the work-up, avoid using strong acids or bases for neutralization. Use milder reagents like saturated sodium bicarbonate solution.

      • Anhydrous Conditions: While some syntheses are performed in aqueous media[4], if hydrolysis is a persistent issue, consider switching to an anhydrous solvent and ensure all reagents are dry.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-Methylpyrimidine-5-carbonitrile?

The most widely employed method involves the condensation of a three-carbon synthon with an amidine.[2] A classic and effective approach is the reaction between 3-aminocrotononitrile (the C-C-C fragment) and formamidine or its salt (the N-C-N fragment). This method is favored for its atom economy and the general availability of the starting materials.

Q2: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in reactant solubility, reaction rate, and even the side reaction profile.

  • Alcohols (e.g., Ethanol, n-Butanol): These are common choices as they effectively dissolve the starting materials and allow for heating to reflux temperatures, which drives the reaction.

  • Aprotic Solvents (e.g., DMF, DMSO): These can also be used but may require more stringent temperature control to prevent runaway reactions or decomposition.

  • Water: Green chemistry approaches have been developed using water as a solvent, often with microwave assistance, which can lead to rapid and efficient reactions.[4]

Q3: Can I use a different source for the N-C-N fragment instead of formamidine?

Yes, other reagents can provide the N-C-N unit. For example, a mixture of an orthoformate (like triethyl orthoformate) and an ammonia source (like ammonium acetate) can generate the reactive species in situ for the cyclization.[5]

Q4: What are the key safety precautions I should take during this synthesis?

  • Nitrile Handling: Malononitrile and other nitrile-containing compounds are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Amidine Salts: Amidines and their salts can be corrosive and irritating. Avoid inhalation of dust and skin contact.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Ensure there are no ignition sources nearby when working with flammable solvents.

Visualizing the Reaction and Side Products

To better understand the chemical transformations, the following diagrams illustrate the main synthetic pathway and a common side reaction.

main_reaction cluster_reactants Reactants 3-Aminocrotononitrile 3-Aminocrotononitrile Intermediate Acyclic Intermediate 3-Aminocrotononitrile->Intermediate + Formamidine Formamidine Formamidine Product 4-Methylpyrimidine- 5-carbonitrile Intermediate->Product Cyclization - NH3

Caption: Main synthetic pathway to 4-Methylpyrimidine-5-carbonitrile.

side_reaction cluster_reactants Reactant Reactant_1 3-Aminocrotononitrile Dimer Dimeric Byproduct Reactant_1->Dimer Reactant_2 3-Aminocrotononitrile Reactant_2->Dimer

Caption: A potential side reaction: self-condensation of the starting material.

Validated Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-Methylpyrimidine-5-carbonitrile.

Materials:

  • 3-Aminocrotononitrile (1.0 eq)

  • Formamidine acetate (1.2 eq)

  • Sodium ethoxide (0.1 eq)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add anhydrous ethanol, followed by 3-aminocrotononitrile (1.0 eq) and formamidine acetate (1.2 eq).

  • Catalyst Addition: While stirring, add sodium ethoxide (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water. Stir vigorously.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture or isopropanol) or by flash column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionImpact on Reaction
Solvent Anhydrous EthanolGood solubility, convenient reflux temp.
Base Sodium Ethoxide (catalytic)Promotes condensation
Temperature Reflux (~78 °C)Drives reaction to completion
Reaction Time 6-8 hoursTypically sufficient for full conversion
Typical Yield 75-85% (after purification)Varies with scale and purity

References

  • Organic Chemistry Portal. Pyrimidine Synthesis. [Link]

  • Abdelgawad, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(59), 37475-37495. [Link]

  • MySkinRecipes. 4-Methylpyrimidine-5-carbonitrile. [Link]

  • Zaki, R. M., et al. (2018). Synthesis of Pyrimidine Derivatives. Mini-Reviews in Organic Chemistry, 15(1), 4-27. [Link]

  • Al-Ostoot, F. H., et al. (2020). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. [Link]

Sources

catalyst selection for 4-Methylpyrimidine-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Catalyst Architectures for 4-Methylpyrimidine-5-carbonitrile Functionalization

ID: TG-4MP5CN-001 Version: 2.4 Department: Chemical Development & Application Science

Executive Summary

4-Methylpyrimidine-5-carbonitrile is a "push-pull" heteroaromatic scaffold. Its reactivity is defined by the synergistic electron-withdrawing effects of the pyrimidine ring nitrogens and the C5-nitrile group.[1] This electronic environment significantly acidifies the C4-methyl protons (


), making them susceptible to deprotonation by weak bases, while the nitrile group remains a target for nucleophilic attack or hydrolysis.[1]

This guide addresses the critical decision matrix for catalyst selection, focusing on C4-methyl condensation (Knoevenagel/DMF-DMA pathways) and C5-nitrile annulation (Pyrido[2,3-d]pyrimidine synthesis).[1]

Part 1: C4-Methyl Activation (Condensation Protocols)

The Challenge: The C4-methyl group is activated, but self-condensation or nitrile hydrolysis are competing side reactions.[1] Catalyst selection must balance deprotonation kinetics with substrate stability.[1]

Q1: I am observing low conversion in the condensation of 4-methylpyrimidine-5-carbonitrile with aromatic aldehydes. What is the optimal catalyst system?

Recommendation: Switch to a Piperidine/Glacial Acetic Acid (1:1) buffer system in refluxing toluene or ethanol.[1]

  • Mechanism: The reaction follows a Knoevenagel-type pathway.[1][2] The piperidine (secondary amine) forms a highly electrophilic iminium ion with the aldehyde.[1] Simultaneously, the piperidine deprotonates the C4-methyl group.[1] The acetic acid buffers the basicity, preventing the degradation of the nitrile group and facilitating the elimination of water in the final step.[1]

  • Protocol Validation:

    • Stoichiometry: 1.0 eq Substrate : 1.1 eq Aldehyde : 0.2 eq Piperidine : 0.2 eq AcOH.[1]

    • Solvent: Toluene (with Dean-Stark trap) is preferred for electron-rich aldehydes to drive equilibrium by water removal. Ethanol is sufficient for electron-poor aldehydes.

    • Troubleshooting: If the reaction stalls, add 10 mol% excess piperidine. Do not increase temperature beyond reflux, as this promotes nitrile polymerization.[1]

Q2: Can I use DMF-DMA (N,N-Dimethylformamide dimethyl acetal) without a catalyst?

Answer: Yes, but trace acid catalysis often improves reproducibility.[1]

  • Context: Reaction with DMF-DMA yields the enamine ((E)-5-cyano-N,N-dimethyl-4-vinylpyrimidin-amine), a versatile precursor for fused heterocycles.[1]

  • Technical Insight: While DMF-DMA is reactive enough to proceed thermally (reflux in neat reagent or DMF), "aged" bottles of DMF-DMA often contain dimethylamine salts that retard the reaction.[1]

  • Optimization: Add 0.5 mol% p-Toluenesulfonic Acid (pTSA) . This protonates the methoxide leaving group, accelerating the elimination step.[1]

  • Warning: Avoid Lewis acids (e.g., ZnCl2) here, as they can coordinate to the pyrimidine nitrogens, deactivating the ring.[1]

Part 2: Annulation & Cyclization Strategies

The Challenge: Converting the scaffold into fused systems (e.g., Pyrido[2,3-d]pyrimidines) requires a dual-reaction sequence: condensation followed by intramolecular nucleophilic attack on the nitrile.[1]

Q3: Which base is best for cyclizing the intermediate enamine/styryl derivative into a pyrido[2,3-d]pyrimidine?

Recommendation: Sodium Ethoxide (NaOEt) in Ethanol or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.[1]

  • Selection Logic:

    • NaOEt (Thermodynamic Control): Ideal for one-pot condensation-cyclization reactions with active methylenes (e.g., ethyl cyanoacetate).[1] The ethoxide anion is small enough to act as a nucleophile if not carefully monitored, but it effectively drives the deprotonation required for the intramolecular attack on the nitrile.[1]

    • DBU (Kinetic Control): Use for sensitive substrates where hydrolysis of the nitrile is a risk.[1] DBU is non-nucleophilic and soluble in organic solvents, allowing for lower temperature cyclizations.[1]

  • Critical Control Point: The reaction must be kept strictly anhydrous. Water competes with the internal nucleophile for the nitrile carbon, leading to the amide (hydrolysis product) rather than the cyclized product.[1]

Q4: My nitrile group is hydrolyzing to the amide instead of reacting. How do I stop this?

Troubleshooting Guide:

  • Check Solvent Water Content: Use anhydrous solvents (<50 ppm water).[1]

  • Catalyst Acidity: If using acid catalysis (e.g., for condensation), ensure the acid is not too strong (

    
    ).[1] Strong mineral acids hydrate nitriles rapidly.[1] Switch to Ammonium Acetate  or Acetic Acid .[1]
    
  • Temperature: Hydrolysis is entropy-driven.[1] Lower the temperature and use a more active catalyst (e.g., switch from thermal reflux to microwave irradiation at a lower hold time).[1]

Part 3: Comparative Data & Troubleshooting

Catalyst Selection Matrix
Target TransformationPreferred CatalystSolvent SystemTemp (°C)Key Risk
Aldehyde Condensation Piperidine (20%) / AcOH (20%)Toluene or EtOH80-110Cannizzaro side-reaction of aldehyde
Enamine Formation None or pTSA (0.5%)DMF or Neat DMF-DMA100-140Polymerization of reagent
Pyrido-pyrimidine Formation NaOEt (1.0 eq)Ethanol78 (Reflux)Nitrile Hydrolysis (if wet)
Nitrile Hydrolysis (Intentional) NaOH (10%) / H2O2Water/EtOH25-50Over-hydrolysis to acid
Common Failure Modes
  • Issue: Reaction mixture turns black/tarry.

    • Cause: Thermal decomposition of the pyrimidine ring or polymerization of the nitrile.[1]

    • Fix: Reduce temperature by 10°C; perform reaction under Nitrogen atmosphere (O2 can promote radical polymerization).

  • Issue: Starting material remains unreacted despite reflux.

    • Cause: "Wet" catalyst.[1] Piperidine absorbs CO2 and water from air.[1]

    • Fix: Distill piperidine over KOH before use. Use freshly opened reagents.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergence of reaction pathways based on catalyst selection, highlighting the critical decision nodes.

G Start 4-Methylpyrimidine- 5-carbonitrile Condensation Condensation (C4-Methyl) Start->Condensation Aldehydes/DMF-DMA Hydrolysis Nitrile Hydrolysis (Side Reaction) Start->Hydrolysis Strong Acid/Base + H2O Styryl Styryl Derivative (Intermediate) Condensation->Styryl Cat: Piperidine/AcOH Solvent: Toluene Enamine Enamine (DMF-DMA) Condensation->Enamine Cat: pTSA (trace) Reagent: DMF-DMA Cyclization Annulation (Ring Closure) Styryl->Cyclization + Active Methylene Cat: NaOEt Enamine->Cyclization + Binucleophile Cat: Glacial AcOH Pyrido Pyrido[2,3-d]pyrimidine Cyclization->Pyrido Amide Amide/Acid Byproduct Hydrolysis->Amide

Figure 1: Decision tree for catalyst selection showing the divergence between productive functionalization (Condensation/Cyclization) and destructive side reactions (Hydrolysis).[1]

References

  • El-Gazzar, A. B. A., et al. (2024).[1] "Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst." Scientific Reports.[1] Available at: [Link]

  • Foloppe, M. P., et al. (2022).[1][3] "New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening." Molecules. Available at: [Link][1]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[1] "Pyrimidines.[1][2][4][5][6][7][8][9][10][11] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C: Organic. Available at: [Link][1]

  • Tripathi, R. P., et al. (2018).[1] "Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones." ACS Omega.[1] Available at: [Link][1]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances associated with this versatile heterocyclic building block. 4-Methylpyrimidine-5-carbonitrile is a key intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other pharmaceuticals.[1][2][3] The reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), is profoundly influenced by the choice of solvent. Understanding these solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm struggling with the solubility of 4-Methylpyrimidine-5-carbonitrile. Which solvents are most effective for dissolution?

A1: The solubility of 4-Methylpyrimidine-5-carbonitrile, like many other pyrimidine derivatives, is highly dependent on the polarity of the solvent. Generally, it exhibits better solubility in polar aprotic and polar protic solvents. In many synthetic procedures involving pyrimidine derivatives, solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), chloroform, and ethyl acetate are commonly used.[4] For reactions requiring elevated temperatures, the solubility will naturally increase.[4][5]

Expert Insight: While heating can improve solubility, it's crucial to consider the thermal stability of your reactants and the potential for unwanted side reactions at higher temperatures.[6] Always start by attempting dissolution at room temperature before cautiously applying heat. For quantitative studies, it is advisable to determine the precise solubility in your solvent of choice at the intended reaction temperature.[7][8]

Data Table: Solubility of Pyrimidine Derivatives in Common Organic Solvents

SolventPolarity TypeGeneral Solubility Trend for Pyrimidine DerivativesReference
N,N-Dimethylformamide (DMF)Polar AproticGood[4]
Tetrahydrofuran (THF)Polar AproticGood[4]
ChloroformPolar AproticModerate to Good[4]
Ethyl AcetatePolar AproticModerate[4]
AcetonitrilePolar AproticModerate[5]
EthanolPolar ProticModerate[9]
MethanolPolar ProticModerate[5]
WaterPolar ProticLow[5]
1,4-DioxaneNonpolar AproticLow to Moderate[4]
Q2: My nucleophilic aromatic substitution (SNAr) reaction is slow and results in a low yield. How can my choice of solvent address this?

A2: This is a frequent challenge, and the solvent plays a pivotal mechanistic role. The pyrimidine ring is electron-deficient, making it susceptible to SNAr. The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is critical for the reaction to proceed efficiently.[10]

Causality:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They possess high dielectric constants that can effectively stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[11] Crucially, they do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.[12]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can be detrimental to SNAr reactions for two main reasons. Firstly, they can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and reactivity.[12][13] Secondly, while they can stabilize the starting materials, their stabilization of the transition state is often less pronounced than that of polar aprotic solvents, leading to a slower reaction rate.[12][14]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, changing to DMF, DMSO, or acetonitrile is likely to significantly increase your reaction rate and yield.

  • Ensure Anhydrous Conditions: Water is a protic solvent that can interfere with the reaction. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions and deactivation of the nucleophile.

.dot

SNAr_Mechanism Solvent Effects on SNAr Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Transition State) cluster_products Products cluster_solvent Solvent Cage Pyrimidine 4-Methylpyrimidine- 5-carbonitrile Meisenheimer [Intermediate]⁻ Pyrimidine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Pyrimidine Meisenheimer->Product - X⁻ LeavingGroup Leaving Group (X⁻) Protic Polar Protic Solvent (e.g., EtOH) Protic->Nucleophile Solvates/Deactivates (Slows Reaction) Aprotic Polar Aprotic Solvent (e.g., DMF) Aprotic->Meisenheimer Stabilizes (Accelerates Reaction)

Caption: Solvent influence on the SNAr reaction pathway.

Q3: I'm observing unexpected byproducts. Can the solvent be the culprit?

A3: Absolutely. The solvent can be an active participant in side reactions, especially under certain conditions.

Common Scenarios:

  • Hydrolysis: If your reaction is sensitive to water, using a non-anhydrous protic solvent or even a polar aprotic solvent with residual water can lead to hydrolysis of the nitrile group to a carboxamide or carboxylic acid.

  • Solvent Reactivity: While less common, some solvents can react under harsh conditions. For example, DMF can decompose at high temperatures to generate dimethylamine, which is nucleophilic and can lead to byproducts.

  • Influence on Regioselectivity: In pyrimidine systems with multiple potential reaction sites, the solvent can influence which site is favored. This is due to differential solvation of the transition states leading to the different products.[10]

Troubleshooting Steps:

  • Verify Solvent Purity and Dryness: Use freshly distilled or commercially available anhydrous solvents.

  • Lower Reaction Temperature: High temperatures can promote solvent decomposition and other side reactions.[6]

  • Inert Atmosphere: Protect your reaction from atmospheric moisture and oxygen.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and the formation of byproducts. This can help you identify if the side reactions occur early on or during prolonged reaction times.[6]

Q4: My reaction appears successful, but product isolation is problematic. How does the solvent choice affect the workup?

A4: The physical properties of the solvent are critical during the workup phase.

Challenges and Solutions:

  • High-Boiling Point Solvents (DMF, DMSO): These are notoriously difficult to remove by standard rotary evaporation.

    • Solution: Perform an aqueous workup. Since DMF and DMSO are water-miscible, you can dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary.

  • Product Solubility in the Aqueous Layer: If your product has some water solubility, you risk losing it during the aqueous workup.

    • Solution: Before discarding the aqueous layer, check it by TLC to ensure no product is present.[15] If there is, you can try back-extracting the aqueous layer with more organic solvent or saturating it with brine (NaCl) to decrease the polarity of the aqueous phase and drive your product into the organic layer.

Workup_Workflow Start Reaction Mixture in High-Boiling Solvent (e.g., DMF) Quench Quench Reaction (e.g., add water or buffer) Start->Quench Dilute Dilute with Water Quench->Dilute Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Dilute->Extract Separate Separate Layers Extract->Separate OrganicLayer Organic Layer (Contains Product) Separate->OrganicLayer Product AqueousLayer Aqueous Layer (Contains DMF, Salts) Separate->AqueousLayer Waste Wash Wash Organic Layer (e.g., with brine) OrganicLayer->Wash CheckAqueous Check Aqueous Layer for Product (TLC) AqueousLayer->CheckAqueous Dry Dry with Na₂SO₄ or MgSO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate via Rotary Evaporation Filter->Concentrate Purify Purify Product (e.g., Chromatography, Recrystallization) Concentrate->Purify

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Methylpyrimidine-5-carbonitrile-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Core

In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring is a cornerstone scaffold. As an essential component of DNA and RNA, its structure is a privileged pharmacophore, readily interacting with a multitude of biological targets.[1][2] The strategic derivatization of this core has led to a vast number of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antiviral.[3][4]

This guide moves beyond a simple analysis of a single molecule to address a more functionally relevant question for researchers: How does the 4-Methylpyrimidine-5-carbonitrile scaffold perform as a foundational building block for potent, biologically active molecules compared to analogous heterocyclic systems?

While 4-Methylpyrimidine-5-carbonitrile itself is primarily a synthetic intermediate, its true value lies in its synthetic versatility.[5] The methyl group at position 4 and the electron-withdrawing nitrile at position 5 provide specific electronic and steric properties that guide its reactivity, making it an excellent precursor for constructing complex, fused heterocyclic systems.[3] This guide will compare the biological activities of kinase and cell growth inhibitors derived from the 4-Methylpyrimidine-5-carbonitrile scaffold against those derived from a key bioisosteric alternative: the thieno[2,3-d]pyrimidine core.

Comparative Analysis: Pyrimidine-5-carbonitrile vs. Thieno[2,3-d]pyrimidine Scaffolds

The rationale for this comparison lies in the concept of bioisosterism, where one functional group or scaffold can be replaced by another with similar physical or chemical properties to enhance biological activity or optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The thieno[2,3-d]pyrimidine scaffold, which can be considered a bioisostere of purines and fused pyrimidines, provides a valuable benchmark for comparison.[6][7]

Focus Area 1: Anticancer Activity via Kinase Inhibition

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers.[1][8] Consequently, they are a primary focus for drug development. Both the pyrimidine-5-carbonitrile and thieno[2,3-d]pyrimidine scaffolds have been extensively used to generate potent kinase inhibitors.

Derivatives of Pyrimidine-5-carbonitrile:

Recent research has demonstrated the successful synthesis of pyrimidine-5-carbonitrile derivatives as potent dual inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both implicated in cancer progression.[9][10] For example, a series of novel derivatives showed potent cytotoxic activity against the Colo 205 colon cancer cell line, with lead compounds 4e and 4f exhibiting IC50 values of 1.66 µM and 1.83 µM, respectively.[9][10] These compounds were shown to induce apoptosis and arrest the cell cycle in the G1 phase.[9] Other studies have highlighted derivatives that potently inhibit VEGFR-2 and the PI3K/AKT/mTOR pathway, crucial signaling nodes in cancer cell growth and survival.[11][12][13] One standout compound, 11e , demonstrated an IC50 of 0.61 µM against VEGFR-2.[13]

Derivatives of Thieno[2,3-d]pyrimidine:

The thieno[2,3-d]pyrimidine core has also yielded a rich pipeline of anticancer agents.[14] These compounds are often designed as bioisosteres of known quinazoline-based kinase inhibitors like gefitinib and erlotinib.[7] Their mechanism often involves targeting key kinases such as EGFR, and they have shown efficacy against various cancer cell lines.[7] Furthermore, derivatives of this scaffold have been developed as antibacterial agents, showcasing a breadth of biological activity that extends beyond oncology.[15] Some have also been investigated for anti-inflammatory and analgesic properties.[16][17]

Data Presentation: Comparative Cytotoxic Activity (IC50, µM)

Scaffold BaseDerivativeTarget(s)HCT-116 (Colon)MCF-7 (Breast)Colo 205 (Colon)Reference
Pyrimidine-5-carbonitrile11e VEGFR-21.141.54-[13]
Pyrimidine-5-carbonitrile12b VEGFR-2>107.45-[13]
Pyrimidine-5-carbonitrile4e EGFR/COX-2--1.66[9][10]
Pyrimidine-5-carbonitrile4f EGFR/COX-2--1.83[9][10]
Thieno[2,3-d]pyrimidineCompound 2 Antibacterial---[15]

Note: Direct comparison is challenging as different studies use varied cell lines and targets. This table illustrates the potency achieved from each scaffold.

Experimental Design & Protocols: A Foundation of Trustworthiness

To ensure the validity of the comparative data, it is crucial to understand the methodologies used to generate it. The following are detailed protocols for two of the most common assays in this field: a cell viability assay to measure cytotoxicity and a kinase inhibition assay to measure target engagement.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[18][19] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HCT-116, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrimidine-5-carbonitrile derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[20]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Explanation: The choice of a 2-4 hour incubation with MTT is critical; it must be long enough for visible formazan to form but short enough to avoid artifacts from prolonged incubation. The solubilization step is the endpoint; incomplete dissolution of the formazan crystals is a common source of error, leading to an underestimation of viability.

Protocol 2: Homogeneous Kinase Inhibition Assay (e.g., ADP-Glo™)

Homogeneous, luminescence-based kinase assays like ADP-Glo™ are widely used in high-throughput screening for their simplicity and sensitivity.[21] They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[21]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., VEGFR-2) in a reaction buffer containing the necessary cofactors (e.g., MgCl2).

  • Reaction Initiation: Add 5 µL of the substrate and ATP mix to initiate the kinase reaction. The ATP concentration should be optimized to be near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.[22][23]

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes) under conditions where the reaction is linear.[22]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent, which contains an ADP-converting enzyme to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 20 µL of the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates less ADP was produced, signifying inhibition of the kinase. Plot the signal against the compound concentration to determine the IC50 value.

Causality Explanation: The first step of depleting unused ATP is crucial for the assay's sensitivity. Without it, the high background of remaining ATP from the initial reaction would overwhelm the signal generated from the converted ADP, making it impossible to detect inhibition accurately.

Visualizing the Workflow and Scientific Logic

To better illustrate the relationships between the scaffolds and the experimental process, the following diagrams are provided.

G cluster_0 Scaffold Selection cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 Data Analysis Scaffold1 4-Methylpyrimidine- 5-carbonitrile Synthesis Derivatization & Fused Ring Formation Scaffold1->Synthesis Scaffold2 Thieno[2,3-d]pyrimidine (Bioisostere) Scaffold2->Synthesis Assay1 Kinase Inhibition Assay (IC50) Synthesis->Assay1 Assay2 Cell Viability Assay (IC50) Synthesis->Assay2 Analysis Structure-Activity Relationship (SAR) Assay1->Analysis Assay2->Analysis G cluster_0 MTT Cell Viability Assay Protocol A 1. Plate Cells (96-well plate) B 2. Add Test Compound A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan forms) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Outlook

Both the 4-Methylpyrimidine-5-carbonitrile and thieno[2,3-d]pyrimidine scaffolds serve as exceptional starting points for the development of potent, biologically active compounds, particularly in the realm of oncology. Derivatives from the pyrimidine-5-carbonitrile core have demonstrated remarkable potency against specific kinases like EGFR and VEGFR-2, with several compounds showing low micromolar to nanomolar efficacy. [9][13][24] The key takeaway for researchers is that the choice of scaffold provides a strategic foundation for accessing different chemical space and biological targets. The pyrimidine-5-carbonitrile framework is highly amenable to creating fused systems that effectively target ATP-binding pockets in kinases. The thieno[2,3-d]pyrimidine system, as a proven bioisostere, offers an alternative with a different electronic and steric profile that can be exploited to overcome resistance, improve selectivity, or enhance pharmacokinetic properties. [2][7] Future research should focus on direct, head-to-head comparisons of optimally substituted derivatives from both scaffolds against a broad panel of kinases and cancer cell lines. This will allow for a more granular understanding of the structure-activity relationships and help guide the rational design of next-generation inhibitors with improved therapeutic indices.

References

  • MySkinRecipes. 4-Methylpyrimidine-5-carbonitrile. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(49), 34623-34641. Available from: [Link]

  • Arote, R. B., & Kumbhar, G. B. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1085-1104. Available from: [Link]

  • Kaur, R., et al. (2021). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Current Organic Synthesis, 18(6), 559-591. Available from: [Link]

  • Stolarczyk, E. U., et al. (2020). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Journal of Molecular Structure, 1217, 128403. Available from: [Link]

  • Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 1-8. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(49), 34623-34641. Available from: [Link]

  • El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1044-1056. Available from: [Link]

  • Li, Y., et al. (2017). Design, Synthesis And Anticancer Activity Studies Of Novel Thiopyrano[4,3-d] Pyrimidine Derivatives As PI3K/mTOR Inhibitors. Globe Thesis. Available from: [Link]

  • Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3377. Available from: [Link]

  • Kumar, A., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Archiv der Pharmazie, 356(8), e2300085. Available from: [Link]

  • Li, W. T., & Wang, Y. (2024). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Archiv der Pharmazie, e2400202. Available from: [Link]

  • Gomaa, M. S., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Drug Design, Development and Therapy, 15, 2275–2294. Available from: [Link]

  • El-Hady, H. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(1), 1-18. Available from: [Link]

  • El-Maksoud, A. M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1660. Available from: [Link]

  • Wang, C., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(7), 748-757. Available from: [Link]

  • Sharma, A., et al. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Current Organic Chemistry, 25(13), 1547-1567. Available from: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • Abdel-Ghaffar, A. R., et al. (2016). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Future Medicinal Chemistry, 8(12), 1345-1356. Available from: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 61(2), 187-201. Available from: [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 116, 105342. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Altun, K., et al. (2023). Structural and Spectral Properties of 4-(5-methyl- [4][5][9]triazolo [1, 5-a] pyrimidine-7-yloxy) phthalonitrile: Analysis by TD-DFT Method, ADME Analysis, and Molecular Docking Simulations. Iğdır Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 12(4), 2340-2351. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 61(2), 187-201. Available from: [Link]

  • Echelon Biosciences Inc. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available from: [Link]

Sources

comparative analysis of kinase inhibitors derived from 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of kinase inhibitors synthesized from the privileged scaffold 4-Methylpyrimidine-5-carbonitrile . It focuses on two distinct medicinal chemistry lineages: Fused Pyrazolo[3,4-d]pyrimidines (targeting EGFR/CDK) and Functionalized Pyrimidine-5-carbonitriles (targeting PI3K/mTOR).

Executive Summary: The Scaffold Advantage

The 4-Methylpyrimidine-5-carbonitrile core (CAS 1150633-16-1) is a "privileged structure" in kinase inhibitor design. Its chemical versatility allows for divergent synthesis pathways, leading to two major classes of inhibitors:

  • Class A (Fused Systems): Cyclization of the nitrile/methyl motif yields Pyrazolo[3,4-d]pyrimidines , which act as ATP-bioisosteres, potently inhibiting Tyrosine Kinases (e.g., EGFR, Src) and Cyclin-Dependent Kinases (CDK).

  • Class B (Decorated Cores): Retention of the pyrimidine-carbonitrile core with C4-functionalization (e.g., via Knoevenagel condensation or nucleophilic substitution) yields Dual PI3K/mTOR and VEGFR inhibitors.

This guide compares the potency , selectivity , and synthetic accessibility of these two classes, using representative lead compounds 10b (EGFR inhibitor) and 12b (PI3K/mTOR inhibitor) as case studies.

Chemical Lineage & Synthesis

The divergence in biological activity stems directly from the synthetic modification of the C4-methyl and C5-nitrile groups.

Divergent Synthesis Pathway

The following diagram illustrates how the 4-Methylpyrimidine-5-carbonitrile core evolves into two distinct inhibitor classes.

G Core 4-Methylpyrimidine- 5-carbonitrile (Starting Material) Hydrazine Reaction w/ Hydrazine Core->Hydrazine Cyclization Condensation Knoevenagel Condensation (Aldehyde Reaction) Core->Condensation C4-Methyl Activation Fused Pyrazolo[3,4-d]pyrimidine Scaffold Hydrazine->Fused TargetA Target: EGFR / CDK (ATP Hinge Binder) Fused->TargetA Decorated 4-Styrylpyrimidine- 5-carbonitrile Condensation->Decorated TargetB Target: PI3K / mTOR (Dual Inhibition) Decorated->TargetB

Figure 1: Divergent synthesis pathways from the 4-Methylpyrimidine-5-carbonitrile core.

Comparative Performance Profile

Case Study Compounds
  • Compound 10b (Class B): A 4-styrylpyrimidine-5-carbonitrile derivative designed for EGFR inhibition.

  • Compound 16 (Class A): A pyrazolo[3,4-d]pyrimidine derivative designed for EGFR tyrosine kinase inhibition.

  • Compound 12b (Class B): A morpholinopyrimidine-5-carbonitrile designed for PI3K/mTOR inhibition.

Potency & Selectivity Data

The following table summarizes experimental data from recent comparative studies [1][2][4].

FeatureClass A: Pyrazolo[3,4-d]pyrimidines (Cmpd 16)Class B: Pyrimidine-5-carbonitriles (Cmpd 10b / 12b)
Primary Target EGFR (Tyrosine Kinase)EGFR or PI3K/mTOR (Lipid Kinase)
IC50 (Primary) 34 nM (EGFR) [2]8.29 nM (EGFR - Cmpd 10b) [1]
Secondary Target CDK2 / SrcmTOR (Cmpd 12b IC50: 0.83 µM) [4]
Binding Mode Type I (ATP Hinge Binder)Allosteric / ATP Competitive
Cellular Potency HepG2 (IC50: 0.135 µM)HepG2 (IC50: 3.56 µM) / Leukemia SR (0.10 µM)
Selectivity High for Tyrosine KinasesBroad (Dual PI3K/mTOR activity)
Lipophilicity Moderate (LogP ~2.5 - 3.5)Variable (Tunable via C4 substituents)

Analysis:

  • Potency: The non-fused Compound 10b (Class B) exhibits superior potency (8.29 nM) against EGFR compared to the fused Compound 16 (34 nM). This suggests that the carbonitrile group itself may participate in critical hydrogen bonding or polar interactions within the active site, which are lost upon cyclization.

  • Multi-Targeting: Class B derivatives (e.g., 12b ) are highly effective as dual inhibitors . The 4-morpholino substitution allows these compounds to span the ATP binding pocket of both PI3K and mTOR, a capability often restricted in the rigid pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocols

A. Synthesis of Class B (Styryl-pyrimidine-5-carbonitriles)

Mechanism: Knoevenagel Condensation

  • Reagents: 4-Methylpyrimidine-5-carbonitrile (1.0 eq), Aromatic Aldehyde (1.0 eq), Anhydrous Sodium Acetate (1.5 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Dissolve starting material in glacial acetic acid.[1]

    • Add the appropriate aldehyde (e.g., 3,4-dimethoxybenzaldehyde).

    • Reflux the mixture for 5–7 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Pour reaction mixture into ice-cold water. Filter the precipitate, wash with ethanol, and recrystallize from DMF/Ethanol.

  • Validation: 1H NMR should show the disappearance of the C4-methyl singlet (δ ~2.5 ppm) and appearance of vinylic protons (doublets, J ~16 Hz).

B. In Vitro Kinase Assay (EGFR)

Method: ADP-Glo™ Kinase Assay (Promega) This protocol validates the IC50 values cited above.

Workflow Step1 Step 1: Reaction Assembly Mix Kinase (EGFR), Substrate (Poly Glu:Tyr), ATP (10µM), and Inhibitor Step2 Step 2: Incubation 60 mins @ Room Temp (Kinase consumes ATP -> ADP) Step1->Step2 Step3 Step 3: ADP-Glo Reagent Stop reaction & deplete remaining ATP Step2->Step3 Step4 Step 4: Detection Reagent Convert ADP -> ATP -> Luciferase Signal Step3->Step4 Step5 Data Analysis Measure Luminescence (RLU) Calculate IC50 (Sigmoidal Fit) Step4->Step5

Figure 2: ADP-Glo Kinase Assay Workflow for IC50 determination.

Protocol Steps:

  • Preparation: Dilute compounds (10b/16) in DMSO (serial dilution).

  • Reaction: In a 384-well plate, add 2 µL of EGFR enzyme (0.5 ng/µL), 2 µL of substrate/ATP mix, and 1 µL of inhibitor.

  • Control: Include "No Enzyme" (background) and "No Inhibitor" (Max Activity) wells.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).

Mechanism of Action (Pathway Context)

The choice between Class A and Class B inhibitors depends on the desired pathway intervention point.

  • Class A (EGFR/Src): Blocks the initiation of the signal at the membrane receptor level.

  • Class B (PI3K/mTOR): Blocks the downstream propagation, effective in tumors with PTEN loss or PIK3CA mutations.

Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTORC1/2 AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation InhibitorA Class A / Cmpd 10b (Blocks EGFR) InhibitorA->EGFR InhibitorB Class B / Cmpd 12b (Blocks PI3K & mTOR) InhibitorB->PI3K InhibitorB->mTOR

Figure 3: Signaling pathway intervention points for 4-methylpyrimidine-5-carbonitrile derivatives.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. RSC Medicinal Chemistry. (2020).

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. (2023).

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020).

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. (2021).

  • Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors. RSC Advances. (2022).

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methylpyrimidine-5-carbonitrile Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 4-methylpyrimidine-5-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various key targets in oncology. Its inherent structural features, including hydrogen bond acceptors and donors, and a modifiable aromatic system, allow for fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methylpyrimidine-5-carbonitrile derivatives, with a focus on their development as inhibitors of critical cancer-related enzymes: Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Through a comparative lens, we will dissect the nuanced interplay between chemical structure and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The 4-Methylpyrimidine-5-carbonitrile Core: A Foundation for Potent Kinase Inhibition

The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have a long-standing history in cancer therapy, with drugs like 5-fluorouracil being a cornerstone of chemotherapy for decades.[1] The 4-methylpyrimidine-5-carbonitrile scaffold, in particular, has emerged as a key intermediate in the synthesis of a new generation of targeted therapies, especially kinase inhibitors.[2] The nitrile group at the 5-position is a key feature, often involved in crucial interactions within the ATP-binding pocket of kinases. The methyl group at the 4-position can be strategically modified to enhance potency and selectivity. The true power of this scaffold, however, lies in the diverse functionalization possibilities at the 2- and 6-positions of the pyrimidine ring, which allows for the exploration of a vast chemical space to optimize interactions with the target protein.

Comparative SAR Analysis of 4-Methylpyrimidine-5-carbonitrile Derivatives

This section will delve into the SAR of 4-methylpyrimidine-5-carbonitrile derivatives against four distinct oncological targets. The data presented is a synthesis of findings from multiple peer-reviewed studies, providing a holistic view of how structural modifications influence inhibitory activity.

EGFR Inhibitors: Targeting a Key Driver of Tumor Growth

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Several studies have explored 4-methylpyrimidine-5-carbonitrile derivatives as EGFR inhibitors.

A novel series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential dual inhibitors of EGFR and COX-2.[4] In one study, compounds 4e and 4f emerged as the most potent against a panel of 60 cancer cell lines, with IC50 values of 1.66 µM and 1.83 µM against the Colo 205 cell line, respectively.[5] Another study reported compound 10b as a highly potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, which is comparable to the standard drug erlotinib (IC50 = 2.83 ± 0.05 nM).[6] This compound also demonstrated excellent activity against HepG2, A549, and MCF-7 cancer cell lines with IC50 values of 3.56, 5.85, and 7.68 μM, respectively.[6]

Key SAR Insights for EGFR Inhibition:

  • Substitution at the 2- and 4-positions: The nature of the substituent at these positions is critical for potent EGFR inhibition. The presence of an aniline or substituted aniline moiety at the 4-position is a common feature in many potent EGFR inhibitors.

  • The Role of the 5-carbonitrile: This group is often crucial for binding to the hinge region of the EGFR kinase domain, forming a key hydrogen bond with the backbone NH of Met793.

  • Hydrophobic Pockets: The introduction of hydrophobic groups that can occupy the hydrophobic pocket near the gatekeeper residue is a common strategy to enhance potency.

Table 1: SAR of 4-Methylpyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors

CompoundR1 (at position 2)R2 (at position 4)R3 (at position 6)Cell LineIC50 (µM)EGFR IC50 (nM)Reference
4e Thioxo4-FluorophenylHColo 2051.66-[5]
4f Thioxo4-FluorophenylHColo 2051.83-[5]
10b --(CH2)2-N-methylaniline-HepG23.568.29 ± 0.04[6]
Erlotinib ---HepG20.872.83 ± 0.05[6]
COX-2 Inhibitors: A Link Between Inflammation and Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is associated with inflammation, angiogenesis, and tumor progression.[7] Therefore, selective COX-2 inhibitors have therapeutic potential in oncology. Pyrimidine-5-carbonitrile derivatives have been investigated for their COX-2 inhibitory activity.[1][7]

In one study, a series of cyanopyrimidine hybrids were synthesized and evaluated for their COX-2 inhibitory activity. Compounds 3b , 5b , and 5d were identified as the most potent derivatives, with COX-2 inhibition nearly equal to the standard drug Celecoxib.[1] These compounds also demonstrated significant anticancer activity against MCF-7, A549, A498, and HepG2 cell lines.[1]

Key SAR Insights for COX-2 Inhibition:

  • Sulfonamide Moiety: The presence of a sulfonamide or a similar acidic group is a hallmark of many selective COX-2 inhibitors, as it can interact with the key arginine residue (Arg513) in the active site of COX-2.

  • Di-aryl Substitution: A diaryl-heterocycle scaffold is a common feature of selective COX-2 inhibitors. In the case of pyrimidine-5-carbonitrile derivatives, appropriate substitution at the 2- and 4- or 6-positions with aryl groups is crucial for activity.

Table 2: SAR of 4-Methylpyrimidine-5-carbonitrile Derivatives as COX-2 Inhibitors

CompoundR1 (at position 2)R2 (at position 4/6)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
10c 1,3,4-oxadiazole derivativePhenyl0.041321.95[8]
10j 1,3,4-oxadiazole derivative4-Chlorophenyl0.041321.95[8]
14e Coumarin derivative4-Methoxyphenyl0.052221.15[8]
Celecoxib --0.04>375[8]
PI3K/mTOR Inhibitors: Targeting a Central Signaling Hub

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in human cancers, making it an attractive target for drug development.[1] Several studies have focused on developing 4-methylpyrimidine-5-carbonitrile derivatives as PI3K/mTOR dual inhibitors.

A series of novel morpholinopyrimidine-5-carbonitriles were designed and synthesized as dual PI3K/mTOR inhibitors.[9] Among them, compounds 12b and 12d exhibited excellent antitumor activity against the leukemia SR cell line with IC50 values of 0.10 ± 0.01 and 0.09 ± 0.01 μM, respectively.[9] These compounds also showed significant inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ.[9]

Key SAR Insights for PI3K/mTOR Inhibition:

  • Morpholine Moiety: The morpholine group is a key pharmacophore found in many PI3K inhibitors. Its oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase.

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the pyrimidine ring significantly influences the potency and selectivity of PI3K/mTOR inhibition. Aromatic and heteroaromatic groups are often well-tolerated and can enhance activity.

Table 3: SAR of 4-Methylpyrimidine-5-carbonitrile Derivatives as PI3K/mTOR Inhibitors

CompoundR (at position 2)Leukemia SR IC50 (µM)PI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)Reference
12b 2-Hydrazinyl-6-morpholino0.10 ± 0.010.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05[9]
12d 2-Hydrazinyl-6-morpholino0.09 ± 0.011.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17[9]
7f 2-(methylthio)-4-(4-methoxyphenyl)---6.99 ± 0.36 (δ) / 4.01 ± 0.55 (γ)-[10]
VEGFR-2 Inhibitors: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Pyrimidine-5-carbonitrile derivatives have shown promise as VEGFR-2 inhibitors.

A novel series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential VEGFR-2 inhibitors.[11] Compounds 11e and 12b were identified as the most potent VEGFR-2 inhibitors with IC50 values of 0.61 and 0.53 μM, respectively, which are comparable to the standard drug sorafenib.[12] Compound 11e also exhibited excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines with IC50 values of 1.14 and 1.54 μM, respectively.[12]

Key SAR Insights for VEGFR-2 Inhibition:

  • Urea/Thiourea Moiety: A urea or thiourea linker is a common structural feature in many VEGFR-2 inhibitors, as it can form key hydrogen bonds with the hinge region of the kinase.

  • Hydrophobic Tail: The presence of a hydrophobic tail, often an aryl or heteroaryl group, is important for occupying the hydrophobic back pocket of the ATP-binding site.

Table 4: SAR of 4-Methylpyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors

CompoundR1 (linker)R2 (hydrophobic tail)HCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)Reference
11e Hydrazone4-Chlorophenyl1.141.540.61[12]
12b Benzylidene4-Methoxyphenyl--0.53[12]
Sorafenib --10.3312.110.09[12]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed experimental protocols for the synthesis of the 4-methylpyrimidine-5-carbonitrile scaffold and the in vitro biological evaluation of its derivatives.

General Synthesis of the 4-Methylpyrimidine-5-carbonitrile Scaffold

The 4-methylpyrimidine-5-carbonitrile core can be synthesized through a multi-step reaction sequence, often starting from readily available precursors. A common approach involves the Biginelli reaction or a similar cyclocondensation reaction.[1]

Step-by-step methodology:

  • Synthesis of the pyrimidine core: A mixture of an appropriate amidine (e.g., acetamidine hydrochloride), a β-keto nitrile (e.g., 2-cyano-3-oxobutanoate), and an aldehyde in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., potassium carbonate).

  • Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.

  • Derivatization: The core scaffold can then be subjected to various chemical transformations to introduce different substituents at the desired positions. For example, nucleophilic aromatic substitution reactions can be used to introduce amines or other nucleophiles at the 2- or 6-positions.

Synthesis_Workflow

In Vitro Anticancer Activity Screening

The cytotoxic activity of the synthesized compounds is typically evaluated using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

MTT_Assay_Workflow

Kinase Inhibition Assays

To determine the direct inhibitory effect of the compounds on the target kinases (e.g., EGFR, PI3K, VEGFR-2), in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General methodology:

  • Reaction Setup: The kinase, a specific substrate (e.g., a peptide or protein), and ATP are incubated in a reaction buffer.

  • Inhibitor Addition: The test compounds are added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or luminescence-based assays.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated. A detailed protocol for a PI3K kinase assay involves incubating the enzyme with the inhibitor and PIP2 substrate, followed by the addition of a reagent that detects the amount of ADP produced, which is proportional to the kinase activity.[10]

Signaling Pathway Context

Understanding the signaling pathways in which the target enzymes are involved is crucial for rational drug design. The following diagrams illustrate the EGFR and PI3K/mTOR signaling pathways, highlighting the points of intervention for the 4-methylpyrimidine-5-carbonitrile derivatives.

EGFR_Signaling_Pathway

PI3K_mTOR_Signaling_Pathway

Conclusion and Future Directions

The 4-methylpyrimidine-5-carbonitrile scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of various cancer-related targets. The comparative SAR analysis presented in this guide highlights the versatility of this core structure and provides a roadmap for the rational design of new anticancer agents.

Key takeaways include the critical role of substituents at the 2-, 4-, and 6-positions in dictating target selectivity and potency. The 5-carbonitrile group consistently emerges as a key pharmacophoric element for kinase inhibition. By understanding the specific SAR for each target, medicinal chemists can strategically modify the scaffold to optimize drug-like properties and achieve the desired pharmacological profile.

Future research in this area should focus on several key aspects:

  • Dual-Target and Multi-Target Inhibitors: The development of single molecules that can inhibit multiple key pathways simultaneously, such as the dual EGFR/COX-2 or PI3K/mTOR inhibitors discussed, holds great promise for overcoming drug resistance and improving therapeutic outcomes.

  • Selectivity Profiling: Comprehensive selectivity profiling against a broad panel of kinases is essential to minimize off-target effects and potential toxicity.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in relevant in vivo cancer models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Structure-Based Drug Design: The use of X-ray crystallography and molecular modeling can provide detailed insights into the binding modes of these inhibitors, facilitating the design of next-generation compounds with improved potency and selectivity.

References

  • MySkinRecipes. 4-Methylpyrimidine-5-carbonitrile. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26657-26673. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26657-26673. [Link]

  • Rady, G. S., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(2), 305-325. [Link]

  • Fares, M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 957-973. [Link]

  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • El-Hady, H. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(15), 9253-9271. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(32), 22353-22375. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(32), 22353-22375. [Link]

  • El-Damasy, A. K., et al. (2021). Thiopyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect, 6(1), 104-114. [Link]

  • Han, F., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Wikimedia Commons. File:EGFR signaling pathway.png. [Link]

  • ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... [Link]

  • Moodle@Units. PI3K/AKT/mTOR Signaling Pathway. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Wikipedia. Epidermal growth factor receptor. [Link]

  • YouTube. PI3k/AKT/mTOR Pathway. [Link]

  • El-Naggar, A. M., et al. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic Chemistry, 114, 105129. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Methylpyrimidine-5-carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 4-Methylpyrimidine-5-carbonitrile analogues. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of computational drug design and to apply these methodologies in their own research. We will delve into the rationale behind experimental choices, present a detailed protocol for a comparative docking workflow, and emphasize the critical importance of validating computational predictions with experimental data.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleic acids.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] Specifically, the 4-Methylpyrimidine-5-carbonitrile scaffold has emerged as a promising starting point for the development of targeted therapies due to its synthetic tractability and its ability to interact with various biological targets. This guide will focus on a comparative docking analysis of analogues of this scaffold against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.[3]

The Target: Epidermal Growth Factor Receptor (EGFR)

The selection of a relevant protein target is the first critical step in any docking study. EGFR is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several pyrimidine-based inhibitors of EGFR are already in clinical use, validating the choice of this target for our comparative study.[3][4] For the purpose of this guide, we will utilize the crystal structure of the EGFR kinase domain (PDB ID: 1M17) for our docking simulations.[3]

The Analogues: A Representative Set

For a meaningful comparative study, a carefully selected set of analogues with systematic structural modifications is required. Below is a representative set of 4-Methylpyrimidine-5-carbonitrile analogues designed to probe the structure-activity relationship (SAR) around the core scaffold.

Compound IDR1-SubstituentR2-SubstituentRationale for Inclusion
4MPC-01 -H-NH2Parent compound for baseline comparison.
4MPC-02 -Cl-NH2Introduction of a halogen for potential halogen bonding.
4MPC-03 -OCH3-NH2Addition of a hydrogen bond donor/acceptor.
4MPC-04 -H-NH-phenylExploration of larger hydrophobic interactions.
4MPC-05 -H-NH-(4-fluorophenyl)Impact of fluorine substitution on binding affinity.[5]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

A robust and reproducible docking protocol is essential for generating reliable and comparable results. The following workflow outlines the key steps, from protein preparation to the analysis of docking poses.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 1M17) Ligand 2. Ligand Preparation (Analogues) Grid 3. Grid Generation Ligand->Grid Dock 4. Molecular Docking Grid->Dock Redock 5. Protocol Validation (Redocking) Dock->Redock Scoring 6. Scoring & Ranking Redock->Scoring Pose 7. Pose Analysis & Interaction Mapping Scoring->Pose Compare 8. Comparative Analysis Pose->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Protein Preparation

The initial step involves preparing the target protein structure for docking. This is a crucial stage where errors can significantly impact the results.

  • Obtain the Crystal Structure: Download the PDB file for EGFR (e.g., 1M17) from the Protein Data Bank.[6]

  • Pre-processing: Remove all non-essential molecules, such as water, co-factors, and existing ligands. This is done to create a clean binding site for docking.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are vital for proper hydrogen bonding calculations.

  • Assign Charges: Assign partial charges to all atoms using a force field like AMBER or Gasteiger.

  • Energy Minimization: Perform a brief energy minimization to relieve any steric clashes and to optimize the protein's geometry.

Ligand Preparation

The ligands (our 4-Methylpyrimidine-5-carbonitrile analogues) must also be prepared for docking.

  • 2D to 3D Conversion: Draw the 2D structures of the analogues and convert them to 3D structures using a molecular modeling program.

  • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy conformation.

  • Assign Charges: Assign partial charges to the ligand atoms.

  • Define Torsions: Identify the rotatable bonds in the ligands to allow for conformational flexibility during docking.

Grid Generation

A grid box is defined around the active site of the protein. This box defines the search space for the docking algorithm. The size and center of the grid should be chosen to encompass the entire binding pocket.

Molecular Docking

With the prepared protein and ligands, the docking simulation can be performed. We will use AutoDock Vina for this purpose, a widely used and validated docking program.[7]

  • Configuration File: Create a configuration file that specifies the protein, ligand, grid parameters, and other docking settings.

  • Run Docking: Execute the docking run for each analogue. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Protocol Validation: The Importance of Redocking

Before docking our series of analogues, it is imperative to validate the docking protocol. This is achieved by redocking the co-crystallized ligand (if present) back into the protein's active site.[8][9]

  • Extract the Native Ligand: From the original PDB file, extract the co-crystallized ligand.

  • Dock the Native Ligand: Using the same protocol, dock the native ligand back into the binding site.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[9]

Data Analysis and Interpretation

The output of a docking study is a wealth of data that requires careful analysis and interpretation.

Comparative Docking Scores

The primary quantitative output is the docking score, which is an estimate of the binding affinity. These scores should be compiled into a table for easy comparison.

Compound IDDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
4MPC-01 -7.5580Met793, Leu718
4MPC-02 -8.2150Met793, Leu718, Cys797
4MPC-03 -8.0220Met793, Leu718, Asp855
4MPC-04 -9.135Met793, Leu844, Ala743
4MPC-05 -9.518Met793, Leu844, Phe856

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Pose Analysis and Interaction Mapping

Beyond the docking score, a visual inspection of the binding poses is crucial. This allows for the identification of key molecular interactions, such as:

  • Hydrogen Bonds: These are critical for ligand binding and specificity.

  • Hydrophobic Interactions: These contribute significantly to the overall binding affinity.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Halogen Bonds: Interactions involving halogen atoms, which can be important for affinity and selectivity.

G cluster_ligand 4MPC-05 cluster_protein EGFR Active Site Pyrimidine_Ring Pyrimidine_Ring Met793 Met793 Pyrimidine_Ring->Met793 H-Bond Methyl_Group Methyl_Group Leu844 Leu844 Methyl_Group->Leu844 Hydrophobic Nitrile_Group Nitrile_Group Cys797 Cys797 Nitrile_Group->Cys797 H-Bond Fluorophenyl_Group Fluorophenyl_Group Phe856 Phe856 Fluorophenyl_Group->Phe856 Pi-Pi Stacking

Caption: A simplified diagram of potential interactions between an analogue and EGFR.

The Crucial Step: Correlation with Experimental Data

Molecular docking provides valuable predictions, but these are theoretical models. The most reliable validation of a docking protocol comes from comparing the computational results with experimental data.[10][11]

  • In Vitro Assays: The synthesized analogues should be tested in biochemical assays to determine their actual inhibitory activity (e.g., IC50 values) against the target protein.

  • Correlation Analysis: A good docking protocol should demonstrate a strong correlation between the predicted binding affinities (docking scores) and the experimentally determined activities. A high correlation provides confidence in the predictive power of the computational model for future virtual screening and lead optimization.

Conclusion: An Integrated Approach to Drug Discovery

Comparative docking studies are a powerful tool in modern drug discovery, enabling the rapid screening and prioritization of potential drug candidates. However, it is essential to approach these studies with scientific rigor. A well-structured workflow, careful validation of the docking protocol, and, most importantly, integration with experimental data are the cornerstones of a successful computational drug design campaign. The 4-Methylpyrimidine-5-carbonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutics, and the systematic approach outlined in this guide provides a roadmap for unlocking its full potential.

References

  • Synthesis, characterization and molecular docking studies of new indol(1H-3-yl)pyrimidine derivatives: Insights into their role in DNA interaction. Taylor & Francis. Available from: [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. Available from: [Link]

  • How is a docking result validated? ResearchGate. Available from: [Link]

  • Binding mode of pyrimidine-5-carbonitrile 6f into the active site of... ResearchGate. Available from: [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. Available from: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available from: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. Available from: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available from: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. Available from: [Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. National Institutes of Health. Available from: [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PubMed Central. Available from: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health. Available from: [Link]

  • How to validate the molecular docking results ? ResearchGate. Available from: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available from: [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]

  • Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents. ScienceDirect. Available from: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science. Available from: [Link]

Sources

assessing the reproducibility of experiments using 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reproducibility in Heterocyclic Synthesis – 4-Methylpyrimidine-5-carbonitrile vs. Ester Analogs

Executive Summary: The "Active Methyl" Linchpin

In the landscape of kinase inhibitor development—specifically for JAK and Tie-2 targets—4-Methylpyrimidine-5-carbonitrile (CAS 1150633-16-1) serves as a critical "linchpin" intermediate. Its structural value lies in the electronic synergy between the electron-withdrawing nitrile group at position 5 and the methyl group at position 4. This combination renders the methyl protons significantly acidic (


), allowing for facile condensation with electrophiles like 

-dimethylformamide dimethyl acetal (DMF-DMA) to generate enamines—the precursors to 7-deazapurines (pyrrolo[2,3-d]pyrimidines) .

This guide assesses the reproducibility of using the Nitrile scaffold compared to its primary alternative, the Ester (Ethyl 4-methylpyrimidine-5-carboxylate), focusing on yield consistency, reaction causality, and impurity profiles.

Technical Comparison: Nitrile vs. Ester Routes

The choice between the Nitrile and Ester building blocks dictates the functionalization of the final fused ring system.[1] This decision is not merely about availability but about the efficiency of the synthetic pathway .[1]

Comparative Metrics
Feature4-Methylpyrimidine-5-carbonitrile (The Product)Ethyl 4-methylpyrimidine-5-carboxylate (Alternative)
Primary Application Direct synthesis of 4-Amino -pyrrolo[2,3-d]pyrimidines.Synthesis of 4-Oxo -pyrrolo[2,3-d]pyrimidines.
Step Count (to Amine) 2 Steps (Enamine formation

Cyclization).
4 Steps (Enamine

Cyclization

Chlorination

Amination).[1]
Atom Economy High.[1] The nitrile nitrogen is incorporated into the final amine.[1]Lower. The ethoxy group is lost; oxygen is later removed via POCl

.[1]
Reproducibility Risk Moderate. Sensitive to hydrolysis (Nitrile

Amide) if DMF-DMA is wet.[1]
Low. Esters are generally more robust to moisture during enamine formation.[1]
Key Impurity 4-Methylpyrimidine-5-carboxamide (Hydrolysis product).4-Methylpyrimidine-5-carboxylic acid (Hydrolysis product).
Mechanism & Causality[1][2]
  • The Nitrile Advantage (The "Amino" Shortcut): When the enamine derived from the nitrile reacts with hydrazine, the hydrazine molecule attacks the enamine double bond and then the nitrile carbon.[1] This intramolecular cyclization forms an amidine intermediate that tautomerizes to the 4-amino group.[1] This avoids the harsh chlorination steps (POCl

    
    ) required when using the ester.[1]
    
  • The Ester Limitation: The ester route cyclizes to form a 4-oxo (hydroxyl) intermediate. To convert this to the bioactive amino-pyrimidine, the researcher must perform a Vilsmeier-Haack-type chlorination followed by an

    
     reaction with ammonia. This introduces two extra variables affecting overall yield reproducibility.
    

Experimental Protocol: The Self-Validating System

To ensure high reproducibility with 4-Methylpyrimidine-5-carbonitrile, the protocol must control for moisture sensitivity during the enamine formation. The following protocol includes built-in "Checkpoints" to validate the chemistry in real-time.

Workflow: Synthesis of 4-Aminopyrrolo[2,3-d]pyrimidine

Reagents:

  • 4-Methylpyrimidine-5-carbonitrile (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv)
    
  • DMF (Anhydrous)[1]

  • Hydrazine Hydrate (excess)[1][2]

Step 1: Enamine Formation (The Critical Step)

  • Setup: Charge 4-Methylpyrimidine-5-carbonitrile into a flame-dried flask under Nitrogen.

  • Solvent: Dissolve in anhydrous DMF (0.5 M concentration). Note: DMF-DMA hydrolyzes rapidly; use a fresh bottle.

  • Addition: Add DMF-DMA dropwise at room temperature.

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Checkpoint 1 (Visual): The solution should darken to a deep red/orange (characteristic of conjugated enamines).[1]

    • Checkpoint 2 (NMR Validation): Take an aliquot in DMSO-

      
      .[1] Look for two doublets (
      
      
      
      Hz) at
      
      
      5.5 and 7.8 ppm (vinyl protons).[1] Crucially , the methyl singlet at
      
      
      2.6 ppm must be absent .[1] If the methyl peak remains, add more DMF-DMA and extend heating.[1]

Step 2: Cyclization

  • Cooling: Cool the enamine solution to room temperature.

  • Cyclization: Add Hydrazine Hydrate (3.0 equiv) directly to the mixture.

  • Reflux: Heat to 100°C for 3 hours.

  • Isolation: Cool to 0°C. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

Visualization: Reaction Pathways & Decision Logic

The following diagram illustrates the divergent pathways between the Nitrile and Ester alternatives, highlighting the efficiency of the Nitrile route.

G Start_CN 4-Methylpyrimidine- 5-carbonitrile Enamine_CN Enamine Intermediate (Nitrile retained) Start_CN->Enamine_CN + DMF-DMA (- MeOH) Start_Est Ethyl 4-methylpyrimidine- 5-carboxylate Enamine_Est Enamine Intermediate (Ester retained) Start_Est->Enamine_Est + DMF-DMA (- MeOH) Cyclization Reaction with Hydrazine Enamine_CN->Cyclization Enamine_Est->Cyclization Prod_Amino 4-Amino-pyrrolo[2,3-d] pyrimidine (Target for Kinase Inhibitors) Cyclization->Prod_Amino Path A (Direct) Intramolecular attack on CN Prod_Oxo 4-Oxo-pyrrolo[2,3-d] pyrimidine Cyclization->Prod_Oxo Path B (Indirect) Attack on Ester Inter_Cl 4-Chloro-pyrrolo[2,3-d] pyrimidine Prod_Oxo->Inter_Cl + POCl3 (Chlorination) Inter_Cl->Prod_Amino + NH3 (Amination)

Caption: Comparative synthetic pathways. Path A (Nitrile) yields the amino-target in 2 steps. Path B (Ester) requires 4 steps via an oxo-intermediate.

Reproducibility Checklist & QC Data

To validate the quality of the 4-Methylpyrimidine-5-carbonitrile starting material and the final product, use the following specifications.

AssayAcceptance CriteriaReproducibility Tip
HPLC Purity >98.0% (Area)Impurity at RRT 0.85 is often the Amide (hydrolysis). Reject batches with >1% Amide as it terminates the cyclization.[1]
Water Content (KF) <0.5% w/wHigh water content hydrolyzes the DMF-DMA reagent, stalling the reaction.[1]
1H-NMR (DMSO-d6) Methyl Singlet:

2.65 ppm
Ensure integration is 3H vs aromatic protons. Shift drifts if pH is acidic.[1]
IR Spectroscopy CN Stretch: ~2230 cm

Disappearance of this band is the primary indicator of successful cyclization.

References

  • Abu-Shanab, F. A., et al. (2011).[1][3] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry.

  • Mavrova, A. T., et al. (2014).[1] Synthesis and antiproliferative activity of some new thieno[2,3-d]pyrimidin-4(3H)-ones containing 1,2,4-triazole and 1,3,4-thiadiazole moiety. European Journal of Medicinal Chemistry. (Demonstrates the ester/oxo pathway comparison).

  • Sigma-Aldrich . 4-Amino-2-methylpyrimidine-5-carbonitrile Product Specification. (Representative specification for 5-CN pyrimidine derivatives). [1]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 1150633-16-1, 4-Methylpyrimidine-5-carbonitrile.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13730-18-2 | Class: Functionalized Pyrimidine / Organic Nitrile

Executive Safety Assessment

To the Researcher: Handling 4-Methylpyrimidine-5-carbonitrile requires a safety strategy that goes beyond standard "lab hygiene." As a Senior Application Scientist, I urge you to recognize two distinct hazard profiles for this compound:

  • Immediate Irritation (The Visible Threat): Like many pyrimidines, this compound is a potent irritant to mucous membranes, eyes, and skin (H315, H319, H335).

  • Metabolic Toxicity (The Invisible Threat): As an organic nitrile, this compound possesses the potential for in vivo hydrolysis to release cyanide ions (CN⁻). While this process is slower than with inorganic cyanides, it creates a risk of delayed systemic toxicity (H302/H312).

The Core Directive: Do not rely on odor or immediate pain to detect exposure. Your PPE strategy must focus on impermeability and inhalation prevention .[1]

Engineering Controls & Containment

Before donning PPE, you must establish the primary barrier: the Engineering Control.

  • Primary Containment: All weighing, solubilization, and transfer operations must occur inside a certified Chemical Fume Hood .

  • Face Velocity: Ensure the hood operates at 80–100 fpm (feet per minute).

  • Static Control: If the substance is a dry powder, use an ionizing bar or anti-static gun during weighing to prevent electrostatic dispersion of fines.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Hand Protection: The "Splash vs. Immersion" Protocol

Scientific Rationale: Standard disposable nitrile gloves (4 mil) are permeable to many organic nitriles and their solvents (like DCM or DMF) within minutes. They offer splash protection only.

OperationRecommended Glove SystemRationale
Weighing / Dry Solids Double Nitrile (4 mil + 4 mil)Provides sufficient barrier for dry contact; outer glove can be stripped immediately if contaminated.
Solution Handling Laminate / Silver Shield® (Underliner) + Nitrile (Outer)Laminate films offer >4hr breakthrough time for organic nitriles. The outer nitrile glove provides grip and dexterity.
Spill Cleanup Butyl Rubber or Viton® Thick polymer required to prevent saturation during bulk cleanup.
B. Ocular & Face Protection[1][2][3][4][5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not Safety Glasses? Safety glasses allow airborne powder fines to bypass the lens via the gap at the cheekbone/temple. Goggles provide a sealed environment.[2]

  • Face Shield: Required only if handling >100 mL of solution where splash risk to the neck/chin exists.

C. Respiratory Protection
  • Primary: Fume hood (No respirator needed).

  • Secondary (Hood Failure/Spill): Full-face respirator with P100 (Particulate) and OV (Organic Vapor) cartridges. The OV cartridge is necessary because the nitrile moiety can volatilize, especially if heated or dissolved.

Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the correct barrier based on the physical state of the compound.

PPE_Selection Start Start: Handling 4-Methylpyrimidine-5-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Engineering_S Engineering: Static Control + Fume Hood Solid->Engineering_S Engineering_L Engineering: Fume Hood (Sash Low) Liquid->Engineering_L Gloves_S Gloves: Double Nitrile (Disposable) Engineering_S->Gloves_S Eyes_S Eyes: Sealed Goggles (Prevent Dust Entry) Gloves_S->Eyes_S Gloves_L Gloves: Laminate Liner + Nitrile Outer Engineering_L->Gloves_L Eyes_L Eyes: Goggles + Face Shield (if >100mL) Gloves_L->Eyes_L

Caption: Decision logic for PPE selection based on physical state, prioritizing permeation resistance for solutions.

Operational Protocol: The "Zero-Contact" Workflow

Step 1: Preparation
  • Clear the fume hood of unnecessary clutter to ensure laminar airflow.

  • Place a disposable absorbent pad (e.g., Benchkote) on the work surface. This captures minor spills and simplifies cleanup.

  • Don PPE: Lab coat, goggles, and appropriate gloves (see Matrix).[3][2]

Step 2: Weighing & Transfer
  • Open container: Slowly. If material has caked, do not chip at it aggressively; this generates aerosols.

  • Transfer: Use a disposable spatula or weigh boat.

  • Decon: Immediately wipe the threads of the stock bottle with a Kimwipe dampened with ethanol before recapping. This prevents "crust" formation that can flake off next time you open the bottle.

  • Waste: Place the contaminated Kimwipe and spatula directly into a solid waste bag inside the hood.

Step 3: Solubilization
  • Caution: When dissolving nitriles in strong acids or bases, exotherms can occur, potentially accelerating hydrolysis to cyanide.

  • Protocol: Add solvent slowly. Keep the vessel cool.

Step 4: Disposal
  • Segregation: Do not mix with oxidizers (risk of reaction) or strong acids (risk of HCN generation).

  • Labeling: Clearly tag waste as "Organic Nitrile - Toxic."

  • P-List Awareness: While this specific CAS may not be P-listed (US EPA), treat it with the same rigor. Any container residues should be treated as hazardous waste.

Emergency Response: Exposure & Cyanide Awareness

Critical Warning: If exposure occurs, speed is vital. The metabolic conversion to cyanide is the "ticking clock."

Diagram 2: Exposure Response Workflow

Emergency_Response Exposure Exposure Incident Route_Skin Skin Contact Exposure->Route_Skin Route_Eye Eye Contact Exposure->Route_Eye Route_Inhale Inhalation Exposure->Route_Inhale Action_Skin Flush 15+ mins (Soap & Water) Route_Skin->Action_Skin Action_Eye Flush 15+ mins (Eyewash Station) Route_Eye->Action_Eye Action_Inhale Move to Fresh Air Support Breathing Route_Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Inform: 'Organic Nitrile Exposure' Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response protocol emphasizing decontamination time and medical notification specificity.

Medical Notification: When seeking medical help, explicitly inform the provider: "The patient was exposed to an organic nitrile. Please evaluate for potential cyanide toxicity and delayed respiratory distress."

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Methylpyrimidine.[4][5] Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyrimidine-5-carbonitrile
Reactant of Route 2
4-Methylpyrimidine-5-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。